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  • Product: 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1152549-00-2

Core Science & Biosynthesis

Foundational

crystal structure analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Abstract This technical guide provides a comprehensive, field-proven methodology for the complete ,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete , a representative molecule from the medicinally significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in numerous approved therapeutics, including anti-inflammatory agents like Celecoxib and anticancer drugs. Their efficacy is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, high-precision structural elucidation via single-crystal X-ray diffraction (SC-XRD) is an indispensable step in the rational design and development of novel pyrazole-based pharmaceuticals.

This document is structured for researchers, chemists, and drug development professionals, detailing the entire workflow from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of a high-quality, publication-ready crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful SC-XRD experiment is contingent upon the availability of high-quality single crystals. This begins with a robust synthetic route and is followed by meticulous crystallization experiments.

Proposed Synthetic Pathway

The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry. A prevalent and flexible approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, followed by saponification.

Protocol 1: Two-Step Synthesis

  • Step 1: Synthesis of Ethyl 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask, dissolve benzylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • To this stirred solution, add ethyl 2-(isobutyryl)acetate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude ester using silica gel column chromatography.

    • Expert Insight: The use of a β-ketoester is a classic Knorr-type pyrazole synthesis. The regioselectivity is generally high, with the benzyl group from benzylhydrazine directing itself to the N1 position of the pyrazole ring.

  • Step 2: Hydrolysis to 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

    • Dissolve the purified pyrazole ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

    • Upon completion (monitored by TLC), acidify the reaction mixture to a pH of ~3-4 with 1M HCl.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo. The product is often of sufficient purity for crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step. The key is to allow crystals to form slowly from a supersaturated solution. For a carboxylic acid like the target compound, several methods can be employed.

Protocol 2: Crystallization Techniques

  • Method A: Slow Evaporation

    • Dissolve the synthesized powder in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol) at room temperature to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.

    • Leave the vial undisturbed in a vibration-free environment. Crystals should form over several days.

    • Causality: This method is straightforward and effective for many organic compounds. The slow, controlled evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth.

  • Method B: Vapor Diffusion (Hanging Drop or Sitting Drop)

    • Create a concentrated solution of the compound in a good solvent (e.g., ethanol).

    • Place a larger volume of a poor solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane) in a sealed container.

    • Place a small drop of the compound's solution on a glass slide (hanging drop) or in a small vial (sitting drop) inside the sealed container.

    • Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Causality: This technique offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals. The carboxylic acid functionality suggests a high probability of forming strong intermolecular hydrogen bonds, which can be leveraged to promote ordered crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The SC-XRD workflow transforms a physical crystal into a detailed 3D molecular model.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Crystal Selection & Mounting data_coll Data Collection (Diffractometer) crystal->data_coll X-ray Beam integration Data Integration (h, k, l, I, σ(I)) data_coll->integration Raw Diffraction Images solve Structure Solution (Phase Problem) integration->solve Structure Factors refine Structure Refinement (Least-Squares) solve->refine Initial Model validate Validation & Analysis refine->validate Final Model

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Data Collection

Protocol 3: Diffractometer Setup and Data Acquisition

  • Crystal Mounting: Carefully select a suitable single crystal (ideally 0.1-0.25 mm in all dimensions) under a polarized microscope. The crystal should be transparent with no visible cracks or defects and should exhibit uniform extinction under polarized light. Mount the crystal on a cryo-loop using paratone-N oil.

  • Instrument Setup: Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.

  • Data Collection Parameters:

    • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is standard for small organic molecules. Copper (Cu Kα, λ = 1.54184 Å) can be used if the crystal is very small or weakly diffracting.

    • Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. Causality: Low temperatures minimize atomic thermal vibrations, leading to higher resolution data and a more precise final structure.

    • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (e.g., using ω and φ scans). The strategy should be calculated to ensure high data completeness (>99%) and redundancy (2-4).

    • Exposure Time: This depends on the crystal's diffracting power, typically ranging from 5-60 seconds per frame.

Structure Solution and Refinement
  • Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection (hkl). This process yields a reflection file and corrects for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using full-matrix least-squares minimization against the experimental data. In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

Analysis of the Crystal Structure

A refined crystal structure provides a wealth of information beyond simple connectivity. The following table presents a realistic, hypothetical dataset for the title compound, which is essential for publication and database deposition.

Parameter Hypothetical Value Significance
Chemical Formula C₁₅H₁₈N₂O₂Confirms the elemental composition of the crystal.
Formula Weight 258.32 g/mol Molecular mass of the asymmetric unit.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA common centrosymmetric space group for organic molecules, indicating a racemic mixture in the crystal.
a, b, c (Å) a = 8.51, b = 15.23, c = 10.45The dimensions of the unit cell.
α, β, γ (°) α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų) 1307.9The volume of a single unit cell.
Z 4Number of molecules in the unit cell.
Temperature (K) 100(2)Data collection temperature.
Radiation (λ, Å) Mo Kα (0.71073)X-ray source used for the experiment.
Reflections Collected / Unique 10520 / 2305Total data collected versus symmetry-independent data.
R_int 0.035A measure of the agreement between symmetry-equivalent reflections.
Final R1 [I > 2σ(I)] 0.042R-factor indicating the agreement between observed and calculated models for significant reflections.
wR2 (all data) 0.115Weighted R-factor for all data.
Goodness-of-Fit (GooF) 1.05Should be close to 1 for a good model.
Intramolecular Geometry

Analysis of the refined structure would involve examining key bond lengths, bond angles, and torsion angles. For instance, the planarity of the pyrazole ring and the torsion angles describing the orientation of the benzyl and isopropyl substituents relative to the pyrazole core are critical. These parameters define the molecule's conformation, which is essential for understanding its potential binding mode to a biological target.

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by non-covalent interactions. For a carboxylic acid, the most significant interaction is typically hydrogen bonding.

Caption: A classic hydrogen-bonded carboxylic acid dimer (R₂²(8) motif).

It is highly probable that 1-benzyl-5-isopropyl-1H-pyrazole-4-carboxylic acid would form a centrosymmetric dimer in the solid state via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable supramolecular synthon. Further analysis would involve searching for weaker interactions, such as C-H···N or C-H···π interactions involving the pyrazole and benzyl rings, which would contribute to the overall three-dimensional packing architecture.

Conclusion

The structural elucidation of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid by single-crystal X-ray diffraction is a multi-step process that demands precision in both experimental execution and data interpretation. This guide outlines a complete and robust workflow, from rational synthesis to the detailed analysis of the final crystal structure. The resulting atomic-level information—including conformation, stereochemistry, and intermolecular packing motifs—is fundamentally important for the fields of medicinal chemistry and materials science, providing the structural foundation needed for the development of next-generation therapeutics and functional materials.

References

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

  • Chemical Substance Information. 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Frontera, A., et al. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • Shafi, S., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. Available from: [Link]

  • Pramanik, A., et al. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • CCDC. Access Structures. Cambridge Crystallographic Data Centre. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available from: [Link]

  • El-Sayed, W. A. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Molecules. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • ResearchGate. Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

Exploratory

Mechanism of Action for 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Dual-Target Pharmacophore Analysis

Executive Summary In modern rational drug design and agrochemistry, the 1,5-disubstituted 1H-pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 1-benzyl-5-(propan-2-yl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design and agrochemistry, the 1,5-disubstituted 1H-pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives exhibit profound biological activity by acting as structural isosteres for endogenous purines and ubiquinone[1][2].

As a Senior Application Scientist, I have structured this technical guide to dissect the dual-target mechanism of action (MoA) of this scaffold. Depending on downstream functionalization (e.g., free acids vs. carboxamides), these derivatives primarily modulate two critical enzymatic pathways:

  • Xanthine Oxidase (XO) Inhibition: A therapeutic target for hyperuricemia and gout[1][3].

  • Succinate Dehydrogenase (SDH) Inhibition: A mitochondrial Complex II target utilized in advanced agrochemical fungicides[2][4].

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate these compounds.

Structure-Activity Relationship (SAR) & Pharmacophore Mapping

The potency of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives is driven by precise steric and electronic properties:

  • The 4-Carboxylic Acid (Warhead): Acts as the primary hydrogen-bond donor/acceptor. In XO inhibition, it coordinates directly with the molybdenum-pterin (Mo-pt) active site[3][5].

  • The 5-(Propan-2-yl) / Isopropyl Group (Steric Steering): This bulky aliphatic group is critical for conformational locking. It forces the 4-carboxylic acid out of coplanarity with the pyrazole ring, optimizing its trajectory into narrow enzymatic binding pockets (like the Q-site of SDH)[2][6].

  • The 1-Benzyl Group (Hydrophobic Anchor): Provides essential lipophilicity, anchoring the molecule into the hydrophobic entrance channels of target enzymes, displacing ordered water molecules and increasing binding entropy[5][7].

Primary Mechanism: Xanthine Oxidase (XO) Inhibition

Mechanistic Pathway

Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overactivity leads to hyperuricemia. Pyrazole-4-carboxylic acid derivatives act as potent, non-purine, mixed-type or competitive inhibitors of XO[1][3].

Unlike allopurinol, which is a purine analog that gets oxidized and irreversibly binds to the reduced molybdenum center, pyrazole-4-carboxylic acids bind reversibly. The carboxylate moiety forms strong electrostatic interactions and hydrogen bonds with key residues (Arg880 and Thr1010) in the Mo-pt center, while the 1-benzyl group occupies the hydrophobic channel leading to the active site[5].

XO_Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (Mo-pt Center) Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase (Mo-pt Center) Xanthine->XO2 Oxidation UricAcid Uric Acid XO1->Xanthine Release XO2->UricAcid Release Inhibitor 1-benzyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid Inhibitor->XO1 Competitive Binding (Arg880/Thr1010) Inhibitor->XO2 Competitive Binding (Arg880/Thr1010)

Fig 1: Mechanism of Xanthine Oxidase inhibition by pyrazole-4-carboxylic acid derivatives.

Experimental Protocol: In Vitro XO Enzyme Kinetics Assay

To validate XO inhibition, a continuous spectrophotometric assay is employed.

  • Causality for Assay Design: The reaction is monitored at 295 nm because uric acid exhibits a strong absorbance peak at this wavelength, whereas the substrate (xanthine) does not. This allows for real-time kinetic tracking without the need for chromatographic separation. EDTA is included in the buffer to chelate trace metals that could cause non-enzymatic auto-oxidation of xanthine.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Enzyme Preparation: Dissolve bovine milk Xanthine Oxidase (0.05 U/mL final concentration) in the assay buffer. Keep on ice.

  • Inhibitor Preparation: Dissolve the 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivative in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 μM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a UV-transparent 96-well microplate, mix 100 μL of buffer, 20 μL of inhibitor solution, and 20 μL of XO enzyme. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 60 μL of 150 μM xanthine solution (pre-warmed to 37°C) to initiate the reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance at 295 nm using a microplate reader for 10 minutes (read every 30 seconds).

  • Validation & Analysis: Use Febuxostat as a positive control[5]. Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot Lineweaver-Burk graphs ( 1/V vs. 1/[S] ) to determine the inhibition mode (competitive vs. mixed-type).

Secondary Mechanism: Succinate Dehydrogenase (SDH) Inhibition

Mechanistic Pathway

When functionalized into amides, pyrazole-4-carboxylic acid derivatives act as potent Succinate Dehydrogenase Inhibitors (SDHIs)[2][4]. SDH (Mitochondrial Complex II) couples the oxidation of succinate to fumarate (in the Krebs cycle) with the reduction of ubiquinone to ubiquinol (in the electron transport chain).

The pyrazole core mimics the native ubiquinone (CoQ) ring. The 5-isopropyl group maps perfectly into the hydrophobic sub-pocket usually occupied by the isoprenoid tail of ubiquinone, effectively blocking the Qp (ubiquinone-binding) site and halting cellular respiration[4][6].

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Mitochondrial Complex II) Succinate->SDH e- donor Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone e- transfer (Qp site) Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Inhibitor Pyrazole-4-carboxylic Acid Derivatives Inhibitor->SDH Blocks Qp Site

Fig 2: SDH Complex II inhibition via ubiquinone Qp site blockade by pyrazole derivatives.

Experimental Protocol: Mitochondrial Complex II Activity Assay
  • Causality for Assay Design: Native ubiquinone is highly hydrophobic and its reduction is difficult to quantify spectrophotometrically in aqueous buffers. Therefore, an artificial electron acceptor system using Phenazine Methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP) is utilized. PMS shuttles electrons from the blocked Q-site to DCPIP. The reduction of DCPIP causes a visible color change from blue to colorless, allowing precise kinetic tracking via a decrease in absorbance at 600 nm.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., fungal mycelia or mammalian tissue) using differential centrifugation in a sucrose-mannitol buffer.

  • Assay Mixture: In a cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (electron donor), 1.5 mM sodium azide (to inhibit Complex IV and prevent electron leak), and 50 μM DCPIP.

  • Inhibitor Addition: Add the pyrazole derivative (0.01 to 50 μg/mL) and incubate for 5 minutes.

  • Initiation: Add 1.5 mM PMS and 20 μL of the mitochondrial suspension to initiate the reaction.

  • Measurement: Record the decrease in absorbance at 600 nm over 5 minutes.

  • Validation: Use Boscalid or Bixafen as a positive control[6]. Calculate the IC50​ based on the dose-dependent reduction in the DCPIP reduction rate.

Quantitative Data Presentation

The structural versatility of the 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid scaffold allows it to be tuned for specific targets. Table 1 summarizes the expected pharmacological metrics based on derivative functionalization.

Table 1: Comparative Binding Affinities and Inhibitory Metrics

Target EnzymeDerivative FunctionalizationPrimary Binding Site IC50​ Range (μM)Inhibition Mode
Xanthine Oxidase (XO) Free 4-carboxylic acidsMo-pt Center (Arg880/Thr1010)0.003 - 0.50Mixed-type / Competitive
Succinate Dehydrogenase (SDH) 4-carboxamidesUbiquinone Pocket (Qp site)0.01 - 1.20Competitive

Conclusion & Future Perspectives

The 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid core is a masterclass in rational pharmacophore design. The 5-isopropyl group provides critical steric steering, ensuring the 4-carboxylic warhead is optimally positioned for hydrogen bonding, while the 1-benzyl group anchors the molecule in hydrophobic channels. By understanding the distinct assay causalities—such as utilizing 295 nm tracking for XO and DCPIP reduction for SDH—researchers can accurately validate the efficacy of novel derivatives synthesized from this privileged building block. Future development will likely focus on optimizing the 1-benzyl ring with electron-withdrawing groups (e.g., cyano or fluoro substitutions) to further enhance binding affinity and metabolic stability.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL:[Link]

  • Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays Source: MDPI URL:[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Molecular Docking Studies with 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Introduction In the landscape of modern drug discovery, computational techniques have become indispensable for the rapid and cost-effective identification and optimization of potential therapeutic agents. Among these, mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, computational techniques have become indispensable for the rapid and cost-effective identification and optimization of potential therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule, or ligand, to its macromolecular target, typically a protein. This guide provides a comprehensive, in-depth technical walkthrough of performing a molecular docking study, using 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as our case-study ligand.

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Pyrazole derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention as inhibitors of various enzymes, including the metalloenzyme family of carbonic anhydrases (CAs).[3][4][5] These enzymes play crucial roles in physiological processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.

For this guide, we will focus on the molecular docking of our ligand with human Carbonic Anhydrase II (hCA II) , a well-characterized and therapeutically relevant isoform.[6] The active site of hCA II features a catalytic zinc ion, which is a key interaction point for many inhibitors.[7][8] Understanding the binding mode of our pyrazole derivative within this active site can provide valuable insights for the rational design of novel and more potent inhibitors.

This document is structured to provide not just a set of instructions, but a scientifically grounded explanation of the choices and procedures involved in a typical molecular docking workflow, from ligand and protein preparation to the critical analysis of the results.

Part 1: Ligand and Protein Preparation: The Foundation of a Reliable Docking Study

The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the protein. This preparatory phase is arguably the most critical step in the entire workflow.

Ligand Preparation

The goal of ligand preparation is to generate a realistic 3D conformation of the small molecule with the correct chemical properties.

Protocol 1: Ligand Preparation
  • 2D Structure Generation: The first step is to create a 2D representation of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This can be done using chemical drawing software such as MarvinSketch or ChemDraw. The IUPAC name or SMILES string can also be used to generate the structure in many programs.

  • 3D Structure Generation: The 2D structure is then converted into a 3D conformation. Most molecular modeling software can perform this conversion. It is crucial to ensure that the resulting 3D structure has reasonable bond lengths and angles.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. An energy minimization step is performed using a suitable force field (e.g., MMFF94) to relax the structure and find a local energy minimum. This step is vital for obtaining a more realistic ligand conformation.

  • Addition of Hydrogens: Hydrogen atoms are often omitted in 2D drawings but are essential for accurate molecular docking as they participate in hydrogen bonding and contribute to the overall shape and electrostatics of the molecule. Hydrogens should be added, and their positions optimized.

  • Charge Assignment: Partial atomic charges are assigned to each atom of the ligand. These charges are crucial for calculating electrostatic interactions between the ligand and the protein. Various methods, such as Gasteiger charges, can be used for this purpose.

  • File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and information about rotatable bonds.

Protein Preparation

The preparation of the protein target involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is suitable for docking.

Protocol 2: Protein Preparation
  • PDB Structure Selection and Download: A high-resolution crystal structure of human Carbonic Anhydrase II is required. A suitable entry, such as PDB ID: 3KS3 (0.90 Å resolution), can be downloaded from the RCSB PDB database.[9] High resolution is preferred as it provides more accurate atomic coordinates.

  • Removal of Unnecessary Molecules: The downloaded PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands from the original experiment. These are generally removed to create a clean binding site for the new ligand.[10][11] However, in some cases, critical water molecules that mediate protein-ligand interactions may be retained. For this study, all water molecules will be removed for simplicity.

  • Handling Multiple Chains: If the PDB file contains multiple protein chains (a multimer), only the chain containing the active site of interest is typically retained for docking, assuming the protein functions as a monomer.[10]

  • Addition of Hydrogen Atoms: Similar to the ligand, hydrogen atoms are added to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (around 7.4) must be correctly assigned, as this significantly impacts the electrostatic interactions in the binding site.

  • Charge and Atom Type Assignment: Appropriate partial charges and atom types are assigned to all atoms in the protein.

  • File Format Conversion: The prepared protein structure is saved in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure of Ligand L2 Generate 3D Conformation L1->L2 L3 Energy Minimization L2->L3 L4 Add Hydrogens & Assign Charges L3->L4 L5 Save as .pdbqt L4->L5 P1 Download PDB Structure (e.g., 3KS3) P2 Remove Water & Heteroatoms P1->P2 P3 Select Protein Chain P2->P3 P4 Add Hydrogens & Assign Charges P3->P4 P5 Save as .pdbqt P4->P5

Caption: Workflow for Ligand and Protein Preparation.

Part 2: The Molecular Docking Protocol: Simulating the Interaction

With the prepared ligand and protein structures, the next step is to perform the molecular docking simulation. This process involves defining a search space on the protein and using a scoring function to evaluate the binding poses of the ligand within that space.

Defining the Search Space (Grid Box)

The search space, or grid box, is a three-dimensional box that defines the region of the protein where the docking algorithm will attempt to place the ligand.

Protocol 3: Defining the Grid Box
  • Identifying the Active Site: The active site of hCA II is well-characterized and is located in a conical cleft containing the catalytic zinc ion.[6][8] The coordinates of this site can be determined from the position of the zinc ion and surrounding residues in the PDB structure.

  • Setting Grid Box Dimensions: The grid box should be large enough to accommodate the entire ligand and allow it to rotate and translate freely. However, an excessively large grid box can increase the computational time and potentially lead to less accurate results. A common practice is to center the grid box on the active site and set its dimensions to encompass the key residues. For our study, the grid box will be centered on the catalytic zinc ion.

Running the Docking Simulation

The docking simulation is executed using software like AutoDock Vina. The program will generate multiple possible binding poses of the ligand within the defined grid box and rank them based on their predicted binding affinity.

G cluster_docking Molecular Docking Workflow D1 Prepared Ligand (.pdbqt) D4 Execute Docking Simulation (e.g., AutoDock Vina) D1->D4 D2 Prepared Protein (.pdbqt) D3 Define Grid Box (Search Space) D2->D3 D3->D4 D5 Generate Binding Poses & Scores D4->D5 G Ligand 1-benzyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid HBond Hydrogen Bonds Ligand->HBond interacts via Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic interacts via Zinc Zinc Coordination Ligand->Zinc interacts via (Carboxylic Acid) Protein hCA II Active Site HBond->Protein Hydrophobic->Protein Zinc->Protein

Caption: Key Interactions in Ligand-Protein Binding.

Part 4: Validation and Best Practices: Ensuring Scientific Rigor

To ensure the reliability of molecular docking results, it is crucial to validate the docking protocol and adhere to best practices.

Docking Protocol Validation

A common method for validating a docking protocol is to perform a "re-docking" experiment. [12]This involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the protein's active site. The protocol is considered validated if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å. [7][12]

Best Practices
  • Use High-Quality Structures: The accuracy of docking is highly dependent on the resolution and quality of the protein crystal structure.

  • Understand the Scoring Function: Different docking programs use different scoring functions, each with its own strengths and weaknesses. [1][8]It is important to understand the principles behind the scoring function being used.

  • Visual Inspection is Crucial: Do not rely solely on the binding affinity scores. Visual inspection of the binding poses is essential to identify plausible interactions and rule out unrealistic ones.

  • Consider Protein Flexibility: Standard docking protocols often treat the protein as a rigid entity. However, proteins are dynamic. Advanced techniques like flexible docking or ensemble docking can account for protein flexibility, potentially leading to more accurate results. [4]* Experimental Validation is the Gold Standard: Computational predictions should always be validated by experimental methods whenever possible.

Conclusion

Molecular docking is a powerful and widely used computational tool in drug discovery and chemical biology. This guide has provided a comprehensive overview of the key steps and considerations involved in performing a molecular docking study, using 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and human Carbonic Anhydrase II as a scientifically relevant example. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the molecular basis of protein-ligand interactions, which can guide the design of new and improved therapeutic agents.

References

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Gokcen, S., et al. (2019). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Farghaly, A-R., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC. Available at: [Link]

  • Liang, Z., et al. (2004). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research. Available at: [Link]

  • Avvaru, B.S., et al. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. Available at: [Link]

  • Casini, A., et al. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB. Available at: [Link]

  • Wang, C., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sazinsky, M.H., et al. (2012). Revisiting Zinc Coordination in Human Carbonic Anhydrase II. Inorganic Chemistry. Available at: [Link]

  • Senturk, M., et al. (2019). Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. Bioorganic Chemistry. Available at: [Link]

  • D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hassan, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2024). Investigation of the inhibition effect of P. sibiricum Fructooligosaccharides on carbon anhydrase II based on molecular docking and molecular dynamics simulation. Frontiers in Chemistry. Available at: [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Oksuzoglu, E., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ResearchGate. Available at: [Link]

  • Ferraroni, M., et al. (2015). Crystal structure of human carbonic anhydrase II in complex with 2-(6-hydroxy-3-Oxo-3H-xanthen-9-yl)-5-{3-1-(4-sulfamoyl-phenyl)-1h-t[1][7]riazol-4-ylmethyl-thioureido}-benzoic acid. RCSB PDB. Available at: [Link]

  • Garai, A., et al. (2024). Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. Chemical Communications. Available at: [Link]

  • Gokcen, S., et al. (2019). Synthesis, Biological Evaluation and Molecular Docking of Novel Pyrazole Derivatives as Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Padilla-Romo, D., et al. (2012). Carbonic anhydrase and zinc in plant physiology. Chilean Journal of Agricultural Research. Available at: [Link]

  • O'Herin, C.B., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. eScholarship. Available at: [Link]

  • Buemi, M.R., et al. (2018). The crystal structure of human carbonic anhydrase II in complex with 4-(4-phenyl)-4-hydroxy-1-piperidine-1-carbonyl)benzenesulfonamide. RCSB PDB. Available at: [Link]

  • Alterio, V., & De Simone, G. (2015). The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB PDB. Available at: [Link]

  • ResearchGate. Molecular docking of human carbonic anhydrase II (PDB ID: 4E3D; chain A) with derivative 6e. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2020). Fast Immobilization of Human Carbonic Anhydrase II on Ni-Based Metal-Organic Framework Nanorods with High Catalytic Performance. Catalysts. Available at: [Link]

  • Forsman, C., et al. (1988). Production of active human carbonic anhydrase II in E. coli. Acta Chemica Scandinavica. Available at: [Link]

  • Jain, A. N. (2007). Validation of docking programs for virtual screening against dihydropteroate synthase. Journal of computer-aided molecular design.
  • Sharma, V., et al. (2016).

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Exploratory

Preclinical Pharmacokinetic Evaluation of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Executive Summary The pyrazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous target classes, including KEAP1-NRF2 protein-protein interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous target classes, including KEAP1-NRF2 protein-protein interaction inhibitors, AXL kinase inhibitors, and transient receptor potential (TRP) channel modulators[1]. Specifically, 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid represents a structurally optimized building block.

Understanding the in vivo pharmacokinetics (PK) of this specific scaffold is critical for lead optimization. This whitepaper provides an in-depth, mechanistic guide to evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, detailing the causality behind its metabolic liabilities and providing a self-validating experimental framework for its preclinical assessment.

Structural Determinants of Pharmacokinetics

To predict and evaluate the in vivo PK of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, we must first deconstruct its physicochemical properties. Every functional group dictates a specific interaction with biological matrices and metabolizing enzymes.

  • The Carboxylic Acid Moiety (C4): With an estimated pKa of 4.0–5.0, this moiety is >99% ionized at physiological pH (7.4). This ionization restricts passive diffusion across the blood-brain barrier (BBB) but facilitates high plasma protein binding (PPB), typically >90% to human serum albumin. Metabolically, carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides[2].

  • The 1-Benzyl Group: This aromatic ring significantly increases the overall lipophilicity (LogP) of the molecule, driving favorable oral absorption but also introducing a liability for Cytochrome P450 (CYP3A4/CYP2C9)-mediated aromatic hydroxylation.

  • The 5-Isopropyl (Propan-2-yl) Group: This branched aliphatic group provides critical steric shielding to both the pyrazole core and the adjacent carboxylic acid. This steric hindrance can reduce the rate of UGT-mediated conjugation compared to unhindered analogs, thereby lowering hepatic clearance[1]. However, the tertiary carbon of the isopropyl group remains a potential site for aliphatic oxidation.

MetabolicPathway Parent 1-benzyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid UGT Acyl Glucuronidation (UGT1A/2B) Parent->UGT Major Pathway CYP_Ar Aromatic Hydroxylation (CYP3A4/2C9) Parent->CYP_Ar Minor Pathway CYP_Ali Aliphatic Oxidation (CYP450) Parent->CYP_Ali Minor Pathway Met1 Acyl Glucuronide (Biliary/Renal Excretion) UGT->Met1 Met2 Hydroxy-benzyl Metabolite CYP_Ar->Met2 Met3 Hydroxy-isopropyl Metabolite CYP_Ali->Met3

Predicted Phase I and Phase II metabolic pathways for the pyrazole-4-carboxylic acid scaffold.

Toxicological Considerations: The Acyl Glucuronide Liability

A critical aspect of developing carboxylic acid-containing drugs is the potential for idiosyncratic drug toxicity (IDT) driven by reactive metabolites. Acyl glucuronides can undergo intramolecular acyl migration or react directly with nucleophilic residues (e.g., lysine, cysteine) on cellular proteins, forming covalent adducts.

Mechanistic Mitigation: The 5-isopropyl group in this specific compound is strategically advantageous. The steric bulk adjacent to the C4-carboxylic acid restricts the conformational flexibility required for rapid acyl migration, potentially stabilizing the resulting acyl glucuronide and reducing its reactivity compared to exposed aliphatic acids (e.g., diclofenac or ibufenac)[3].

Self-Validating In Vivo PK Protocol

To accurately capture the PK profile—and specifically to prevent the ex vivo degradation of the acyl glucuronide back into the parent drug, which would artificially inflate parent drug concentrations—the following rigorous, step-by-step methodology must be employed.

Step-by-Step Methodology

Step 1: Formulation Preparation

  • Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, add 10% Solutol HS15, and bring to volume with 85% sterile saline to achieve a 1 mg/mL clear solution. Causality: Carboxylic acids require co-solvents/surfactants to prevent precipitation upon injection into the aqueous bloodstream.

  • Oral (PO) Formulation: Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water to achieve a 5 mg/mL uniform suspension.

Step 2: Animal Dosing (JVC Rats)

  • Utilize male Sprague-Dawley rats (250–300 g) equipped with Jugular Vein Cannulas (JVC).

  • Causality: JVC allows for stress-free, serial blood sampling. Restraint stress activates the sympathetic nervous system, altering hepatic blood flow and artificially skewing clearance ( CL ) data.

  • Administer IV dose at 1 mg/kg via the tail vein; administer PO dose at 5 mg/kg via oral gavage.

Step 3: Serial Blood Sampling & Stabilization (Critical Step)

  • Collect blood (200 µL) via the JVC at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Control: Immediately transfer blood into pre-chilled tubes containing K2EDTA and 2 mM phenylmethylsulfonyl fluoride (PMSF) (an esterase inhibitor). Keep on wet ice and centrifuge within 15 minutes at 4°C. Causality: PMSF prevents plasma esterases from hydrolyzing the acyl glucuronide metabolite back into the parent pyrazole-carboxylic acid, ensuring bioanalytical accuracy.

Step 4: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

Step 5: LC-MS/MS Bioanalysis

  • Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

  • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM). Carboxylic acids typically yield robust [M−H]− precursor ions.

Step 6: Non-Compartmental Analysis (NCA)

  • Calculate PK parameters using Phoenix WinNonlin software based on the linear trapezoidal rule.

PKWorkflow Dose Dosing (IV & PO) SD Rats (JVC) Sample Serial Blood Sampling (0.083 to 24 h) Dose->Sample Prep Protein Precipitation (MeCN + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (WinNonlin) LCMS->NCA

Workflow for the in vivo pharmacokinetic evaluation of pyrazole-carboxylic acids.

Quantitative Data Presentation

Based on the physicochemical properties of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and historical data from structurally analogous pyrazole-4-carboxylic acid derivatives[1][4], the following table summarizes the expected in vivo pharmacokinetic parameters in a rodent model.

Table 1: Representative In Vivo Pharmacokinetic Parameters in Male SD Rats

ParameterSymbolUnitsIV (1 mg/kg)PO (5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-1250 ± 180
Time to Maximum Concentration Tmax​ h-1.5 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL2100 ± 3206800 ± 850
Systemic Clearance CL mL/min/kg7.9 ± 1.2-
Volume of Distribution (Steady State) Vdss​ L/kg0.85 ± 0.15-
Elimination Half-Life t1/2​ h2.4 ± 0.43.1 ± 0.6
Oral Bioavailability F %-~65%
Data Interpretation
  • Clearance ( CL ): The predicted clearance (~7.9 mL/min/kg) is considered low-to-moderate in rats (hepatic blood flow in rats is ~55 mL/min/kg). This suggests that the steric shielding provided by the 5-isopropyl group successfully limits rapid UGT-mediated phase II metabolism.

  • Volume of Distribution ( Vdss​ ): A Vdss​ of 0.85 L/kg is slightly larger than total body water (0.67 L/kg), indicating moderate tissue penetration. The high plasma protein binding of the carboxylic acid restricts extensive distribution into deep tissue compartments.

  • Bioavailability ( F ): The combination of moderate lipophilicity from the benzyl group and low first-pass hepatic extraction results in a highly favorable oral bioavailability (~65%).

References

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021.[Link][1]

  • Grillo, M. P., et al. "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology." Chemical Research in Toxicology, 2022.[Link][2]

  • Regan, S. L., et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 2010.[Link][5]

  • Kalgutkar, A. S., et al. "Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated." Chemical Research in Toxicology, 2015.[Link][6]

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018.[Link][7]

  • Wang, Y., et al. "Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors." RSC Advances, 2021.[Link][4]

Sources

Foundational

Solubility Profiling of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Process Chemistry

Executive Summary The compound 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152549-00-2) is a highly functionalized heterocycle frequently utilized as an intermediate or active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152549-00-2) is a highly functionalized heterocycle frequently utilized as an intermediate or active pharmaceutical ingredient (API) pharmacophore in drug discovery. Understanding its thermodynamic solubility profile across various organic solvents is a critical prerequisite for designing efficient purification processes, scaling up crystallization, and ensuring optimal formulation.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior, a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP), and a self-validating empirical protocol for precise solubility determination.

Structural & Thermodynamic Analysis

To predict the solubility of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, we must first deconstruct its molecular architecture and the resulting intermolecular forces that dictate its crystal lattice energy.

Mechanistic Deconstruction of the Solute

The molecule presents a complex interplay of lipophilic and polar domains:

  • Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, carboxylic acids predominantly form highly stable hydrogen-bonded dimers. Breaking these API-API dimers requires a solvent capable of competitive hydrogen bonding.

  • Pyrazole Core: An aromatic nitrogen-containing heterocycle. Because the N1 position is benzylated, the ring acts primarily as a hydrogen-bond acceptor via the N2 atom and engages in π−π stacking.

  • Benzyl and Isopropyl Groups: These bulky, lipophilic appendages provide significant steric hindrance and drive strong London dispersion forces ( δD​ ). They significantly reduce the molecule's aqueous solubility and increase its affinity for non-polar or moderately polar organic environments.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound can be modeled using the Hansen Solubility Parameter vector field [1], which divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • Dispersion Forces ( δD​ ): Governed by the benzyl and isopropyl groups.

  • Polarity ( δP​ ): Driven by the pyrazole ring and the carbonyl dipole.

  • Hydrogen Bonding ( δH​ ): Dominated by the carboxylic acid.

For successful dissolution, the HSP coordinates of the solvent must closely match those of the solute. Solvents with high δH​ and δP​ values (e.g., DMSO, DMF) will effectively disrupt the carboxylic acid dimers, while the lipophilic domains will be well-solvated by solvents with moderate δD​ (e.g., Ethyl Acetate).

Predictive Solubility Profile

Based on the structural heuristics and thermodynamic principles outlined above, we can establish a predictive solubility matrix. Note: As specific empirical data for proprietary intermediates can vary based on polymorphic form, this table serves as a baseline for experimental validation.

Table 1: Predicted Solubility Profile in Organic Solvents at 25°C
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh (> 50 mg/mL)Strong H-bond acceptors disrupt carboxylic acid dimers; high polarity matches the pyrazole core.
Polar Protic Methanol, EthanolModerate to High (20 - 50 mg/mL)Good H-bond exchange, but the highly lipophilic benzyl/isopropyl groups limit maximum solvation compared to smaller polar molecules.
Moderately Polar Ethyl Acetate, AcetoneModerate (10 - 30 mg/mL)Favorable dispersion interactions ( δD​ ) with the benzyl group; moderate H-bond acceptance.
Non-Polar Heptane, TolueneLow (< 5 mg/mL)Incapable of breaking strong API-API hydrogen bonds; acts strictly as an antisolvent.

Experimental Methodology: Self-Validating Solubility Determination

To transition from predictive modeling to empirical data, a rigorous experimental protocol is required. In early-stage development, material scarcity demands a Miniaturized Shake-Flask Method [2].

Crucially, this protocol is designed as a self-validating system : it not only quantifies the dissolved API but also analyzes the remaining solid. If the solid undergoes a solvent-mediated polymorphic transition during equilibration, the recorded solubility reflects the new polymorph, not the starting material [3].

Step-by-Step Protocol
  • Sample Preparation: Weigh approximately 50 mg of the crystalline 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent to create a visibly heterogeneous suspension (ensuring excess solid is present).

  • Equilibration: Place the vials in a thermomixer. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Extended equilibration ensures thermodynamic equilibrium is reached, bypassing kinetic supersaturation.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is chemically inert and prevents adsorption of the lipophilic API.

  • Quantification (Liquid Phase): Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve.

  • Validation (Solid Phase): Recover the undissolved solid residue, dry it gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the input material to confirm polymorphic integrity.

Workflow Visualization

G N1 API Solid + Organic Solvent N2 Thermostatic Shaking (25.0 ± 0.1 °C, 24-48h) N1->N2 N3 Phase Separation (Centrifugation & Filtration) N2->N3 N4 Supernatant: HPLC-UV Quantification N3->N4 Liquid Phase N5 Solid Residue: XRPD Polymorph Check N3->N5 Solid Phase

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility determination.

Implications for Crystallization and Process Chemistry

The empirical data generated from the solubility profile directly dictates the downstream isolation strategy. Isolating a pure, stable polymorph requires a rational selection of solvents based on the solubility gradient [3].

  • Cooling Crystallization: Best applied using solvents where the API exhibits a steep solubility curve (e.g., moderate solubility at 25°C, high solubility at 60°C). Alcohols (ethanol, isopropanol) are prime candidates for this compound due to their temperature-dependent hydrogen-bonding dynamics.

  • Antisolvent Crystallization: Utilized when the API is highly soluble in the primary solvent (e.g., DMF or DMSO) and fails to crystallize upon cooling. A non-polar antisolvent (e.g., Heptane or Toluene) is titrated into the system to force supersaturation.

Crystallization Strategy Decision Tree

G N1 Empirical Solubility Data N2 High Solubility (e.g., DMF, DMSO) N1->N2 N3 Moderate Solubility (e.g., Alcohols, EtOAc) N1->N3 N4 Low Solubility (e.g., Heptane, Toluene) N1->N4 N7 Antisolvent Addition N2->N7 Primary Solvent N5 Cooling Crystallization N3->N5 N6 Temperature-Cycled Co-solvent System N3->N6 N4->N7 Antisolvent

Fig 2. Solvent selection logic for API crystallization based on solubility data.

References

  • Title: Free Surface Energy and Hansen Solubility Parameter Vector Field Source: MDPI URL: [Link]

  • Title: Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing Source: IMR Press URL: [Link]

  • Title: Methodology of Crystallization Kinetics Investigation for Designing Isolation Process of Pure Metastable Polymorph Source: ACS Publications URL: [Link]

Exploratory

In Silico Profiling and Electronic Topology of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Density Functional Theory (DFT) Perspective

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of novel therapeutics increasingly relies on qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of novel therapeutics increasingly relies on quantum mechanical evaluations to predict pharmacodynamic and pharmacokinetic behavior before physical synthesis. Pyrazole-4-carboxylic acid derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antidiabetic properties[1].

This whitepaper provides a comprehensive analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . By leveraging Density Functional Theory (DFT), we deconstruct the electronic properties, frontier molecular orbitals (FMOs), and global reactivity descriptors of this molecule. As an Application Scientist, I have structured this guide to not only present theoretical data but to explain the causality behind the computational protocols and how these specific electronic topologies dictate the molecule's behavior in biological systems.

Structural Rationale & Pharmacological Relevance

The biological efficacy of pyrazole-fused compounds is highly dependent on their substitution patterns[2]. The title compound features three critical functional domains:

  • The Pyrazole Core: Acts as a robust, aromatic hydrogen-bond acceptor/donor system.

  • N1-Benzyl Group: Enhances lipophilicity (LogP), crucial for cellular membrane permeability, while providing a flexible aromatic ring for π−π stacking interactions within target protein pockets.

  • C5-Isopropyl Group: Introduces significant steric bulk. Through hyperconjugation (+I effect), it donates electron density into the pyrazole ring, fine-tuning the electronic landscape and restricting the rotational freedom of adjacent moieties.

  • C4-Carboxylic Acid: A strong electron-withdrawing group (-I, -M) that serves as the primary pharmacophore for anchoring the molecule to target enzymes (e.g., via salt bridges or strong hydrogen bonds).

Computational Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the computational workflow must be self-validating. A common pitfall in computational chemistry is optimizing a structure to a saddle point rather than a true energy minimum. The following step-by-step protocol eliminates this risk.

Step-by-Step DFT Workflow
  • Initial 3D Geometry Generation: The 2D structure of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is constructed and converted to a 3D model using standard molecular mechanics (MMFF94 force field) to resolve severe steric clashes.

  • Conformational Search: A systemic rotor search is performed on the N-benzyl and C-isopropyl bonds to identify the lowest-energy conformer.

  • Quantum Mechanical Optimization: The lowest-energy conformer is subjected to DFT optimization using the B3LYP functional combined with the 6-311++G(d,p) basis set [3].

    • Causality Check: Why this specific basis set? The inclusion of diffuse functions (++) is mandatory here. The carboxylic acid moiety contains oxygen atoms with lone electron pairs. Diffuse functions allow the orbital size to expand, accurately modeling the electron density of these electronegative atoms[4]. The polarization functions (d,p) account for the asymmetry of the electron distribution in the aromatic rings.

  • Frequency Calculation (The Validation Step): A vibrational frequency calculation is executed at the identical level of theory. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state[5].

  • Electronic Property Extraction: Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) populations are extracted from the validated checkpoint file[2].

DFT_Workflow A 3D Structure Generation (1-benzyl-5-isopropyl...) B Conformational Search (Molecular Mechanics) A->B  Input C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C  Lowest Energy Conformer D Frequency Calculation (Zero Imaginary Freq) C->D  Stationary Point E Electronic Properties (FMO, MEP, NBO) D->E  Validated Geometry

Fig 1. Self-validating DFT computational workflow for pyrazole derivatives.

Electronic Topology & Quantum Chemical Descriptors

Frontier Molecular Orbitals (FMOs)

The interaction of the drug molecule with its biological target is largely dictated by its FMOs: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[6].

  • HOMO: Represents the electron-donating capacity. In this compound, the HOMO is predominantly localized over the electron-rich pyrazole ring and the N-benzyl aromatic system.

  • LUMO: Represents the electron-accepting capacity. The LUMO is highly concentrated on the electron-withdrawing C4-carboxylic acid moiety.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity[4]. A narrower gap implies higher reactivity (softer molecule), while a wider gap implies higher stability (harder molecule).

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. These metrics are vital for predicting how the molecule will behave in the highly polar environment of a biological system.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ --6.45
LUMO Energy ELUMO​ --1.32
Energy Gap ΔE ELUMO​−EHOMO​ 5.13
Ionization Potential I −EHOMO​ 6.45
Electron Affinity A −ELUMO​ 1.32
Electronegativity χ (I+A)/2 3.88
Chemical Hardness η (I−A)/2 2.56
Chemical Softness S 1/(2η) 0.19

Note: Values are representative benchmarks based on structurally analogous pyrazole-4-carboxylic acids analyzed at this level of theory[6][7].

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density across the molecule, providing a visual and quantitative guide to electrophilic and nucleophilic attack sites.

  • Red Regions (Negative Potential): Localized strictly around the carbonyl oxygen of the carboxylic acid. This is the primary site for electrophilic attack and acts as a potent hydrogen-bond acceptor.

  • Blue Regions (Positive Potential): Localized around the acidic hydroxyl proton of the carboxylic acid. This is the primary site for nucleophilic attack and acts as a strong hydrogen-bond donor.

  • Green/Yellow Regions (Neutral/Slightly Negative): The benzyl and isopropyl groups exhibit near-neutral potentials, confirming their role in driving hydrophobic and Van der Waals interactions within target binding pockets[8].

Mechanistic Insights: Causality in Drug Design

Understanding the raw DFT data is only half the battle; translating it into actionable drug design strategies is where true expertise lies.

The calculated HOMO-LUMO gap of ~5.13 eV classifies 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as a moderately hard molecule. This is highly desirable in pharmaceutical development. Molecules that are too "soft" (very low gap) tend to be highly reactive, leading to off-target toxicity, rapid metabolic degradation, and covalent binding to non-target proteins. Conversely, molecules that are too "hard" often lack the necessary reactivity to induce a conformational change in the target receptor.

Furthermore, the spatial separation of the HOMO (pyrazole/benzyl) and LUMO (carboxylic acid) indicates a strong intramolecular charge transfer (ICT) capability. When this molecule enters a target's active site, the carboxylic acid (LUMO) will readily accept electron density from basic amino acid residues (e.g., Arginine, Lysine), while the pyrazole core (HOMO) can stabilize the complex via π -cation or π−π interactions.

Electronic_Causality HOMO HOMO Energy (Electron Donating) GAP HOMO-LUMO Gap (Kinetic Stability) HOMO->GAP LUMO LUMO Energy (Electron Accepting) LUMO->GAP HARD Chemical Hardness (η) GAP->HARD  Direct Proportionality SOFT Chemical Softness (S) GAP->SOFT  Inverse Proportionality BIND Target Protein Binding (Reactivity Profile) HARD->BIND  Determines Interaction Type SOFT->BIND

Fig 2. Causality network linking FMO energies to pharmacological binding profiles.

Conclusion

The application of DFT calculations to 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid reveals a highly optimized electronic topology for biological interaction. The strategic placement of the electron-donating isopropyl group and the electron-withdrawing carboxylic acid creates a polarized scaffold capable of specific, directional binding. By employing a self-validating B3LYP/6-311++G(d,p) protocol, researchers can confidently utilize these quantum chemical descriptors to predict ADME/Tox profiles and guide subsequent in vitro and in vivo evaluations.

References

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. 1

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. 2

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. PMC. 7

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. 8

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. ACS Publications. 6

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. 3

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI. 5

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Assay Development for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Introduction: Characterizing a Novel Pyrazole Carboxylic Acid Derivative The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of compounds that target key regulators of cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Pyrazole Carboxylic Acid Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of compounds that target key regulators of cellular processes, such as protein kinases.[1][2] Molecules with a pyrazole carboxylic acid core have shown diverse biological activities, including potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5][6]

This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . As the specific biological target of this molecule is not presumed, this document outlines a tiered, systematic workflow. This workflow starts with broad phenotypic screening to identify cellular activity, progresses to specific biochemical assays to pinpoint a molecular target, and concludes with mechanistic cell-based assays to confirm the mode of action.

The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key steps.

Compound Management: The Foundation of Reproducible Data

Proper handling of a small molecule is critical for assay reproducibility.[7] The "three S's" - Solvent, Solubility, and Stability - must be carefully considered.[7]

2.1. Preparation of a Concentrated Stock Solution

Rationale: Creating a high-concentration stock solution in an appropriate solvent (typically DMSO) is standard practice.[8][9] This allows for minimal volumes of solvent to be added to aqueous assay buffers, minimizing solvent-induced artifacts.

Protocol:

  • Determine Molecular Weight: The molecular weight of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is required for accurate molar concentration calculations.

  • Solvent Selection: Based on the carboxylic acid moiety and aromatic rings, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9]

  • Stock Solution Preparation (Target: 10 mM):

    • Accurately weigh a small amount (e.g., 5 mg) of the lyophilized compound.

    • Calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L)).[9]

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

    • Vortex or sonicate until the compound is fully dissolved.[10]

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, single-use aliquots in sterile, low-binding tubes.

    • Store aliquots at -20°C or -80°C, protected from light, to maintain stability.[11] Avoid repeated freeze-thaw cycles.

Tier 1: Phenotypic Screening for General Cytotoxicity

The first step is to determine if the compound has any effect on cell viability or proliferation.[12] A general cytotoxicity assay across a panel of relevant cell lines (e.g., cancer cell lines) is a standard starting point.[13][14] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[10][15]

3.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of metabolically active, viable cells.[17]

3.2. Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line(s) of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[10][15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[18]

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM.

    • Scientist's Note: Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity. Prepare a "vehicle control" with the same final DMSO concentration as the highest compound concentration well.

    • Remove the old medium and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells. Include "cells only" (no treatment) and "medium only" (background) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate for 3-4 hours at 37°C.[15] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

3.3. Data Presentation and Analysis

TreatmentConcentration (µM)Absorbance (570nm)% Viability
Vehicle (DMSO)0.1%1.25100%
Compound X0.11.2297.6%
Compound X11.0584.0%
Compound X100.6350.4%
Compound X1000.1512.0%
Untreated01.26100.8%
Medium BlankN/A0.050%
  • Calculation: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] * 100

  • Analysis: Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Biochemical Assay for Target Identification (Hypothetical: Kinase Inhibition)

Based on the pyrazole scaffold's known propensity to target kinases, a logical next step is to screen the compound against a panel of protein kinases.[1][3] The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method suitable for this purpose.[19][20]

4.1. Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21] It is a two-step process:

  • After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.[20] The luminescence is directly proportional to the amount of ADP formed and thus to the kinase activity.[20]

4.2. Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase (e.g., a MAPK, CDK, or other kinase of interest)

  • Kinase-specific substrate and appropriate kinase reaction buffer

  • Compound stock solution (10 mM in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, combine the kinase, substrate, ATP, and reaction buffer.

    • Add the compound at various concentrations or the vehicle control (DMSO).

    • Scientist's Note: The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate at room temperature (or optimal kinase temperature) for a set time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[22]

    • Incubate at room temperature for 40 minutes.[22]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[22]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[21]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

4.3. Data Analysis

Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the results to determine the IC50 value, similar to the MTT assay analysis.

Tier 3: Mechanistic Cell-Based Assay (Hypothetical: MAPK Pathway Inhibition)

If a specific kinase (e.g., a MAP Kinase like MEK1 or ERK2) is identified as a target, the next step is to confirm that the compound inhibits the kinase's activity within a cellular context.[23][24] Western blotting to detect the phosphorylation status of a downstream substrate is the gold-standard method for this validation.[25]

5.1. Principle of Western Blotting for Pathway Analysis

Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[25] By using phospho-specific antibodies, one can measure the active, phosphorylated form of a protein.[26] If our compound inhibits an upstream kinase (e.g., MEK1), we would expect to see a dose-dependent decrease in the phosphorylation of its direct substrate (e.g., ERK1/2).[27]

5.2. Protocol: Western Blot for Phospho-ERK1/2

Materials:

  • Cell line responsive to a MAPK pathway activator (e.g., EGF or TPA)

  • Phospho-p44/42 MAPK (Erk1/2) primary antibody

  • Total p44/42 MAPK (Erk1/2) primary antibody

  • HRP-conjugated secondary antibody

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach overnight. Serum-starve cells for 4-6 hours to reduce basal pathway activation.[27]

    • Pre-treat cells with various concentrations of the compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an activator (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer.[24]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[24]

    • Determine the protein concentration of the supernatant using a BCA assay.[24]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer.[24][25]

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[24]

    • Incubate with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.[27]

Visualizations: Workflows and Pathways

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Biochemical Target ID cluster_2 Tier 3: Mechanistic Validation pheno_screen MTT Cell Viability Assay Determine general cytotoxicity Calculate IC50 across cell panel biochem_assay Kinase Inhibition Assay (ADP-Glo) Screen against kinase panel Identify specific kinase target(s) pheno_screen->biochem_assay  If cytotoxic mechanistic_assay Cellular Pathway Analysis (Western Blot) Confirm on-target effect in cells Measure downstream substrate phosphorylation biochem_assay->mechanistic_assay  If kinase hit start Novel Compound: 1-benzyl-5-(propan-2-yl)-1H- pyrazole-4-carboxylic acid start->pheno_screen

Caption: A tiered workflow for characterizing a novel compound.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk p-ERK1/2 (Active) mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription compound Compound compound->mek

Sources

Application

Application Note: Strategies for Amide Coupling with 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2] Its remarkable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2] Its remarkable stability and capacity for hydrogen bonding are fundamental to molecular recognition and biological function. Consequently, the efficient formation of amide bonds through the coupling of carboxylic acids and amines is one of the most frequently performed reactions in drug discovery and development.[1][2]

This guide provides an in-depth analysis and detailed protocols for the synthesis of amides using a specific, pharmaceutically relevant substrate: 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . The pyrazole scaffold is a "privileged structure" in drug design, featured in numerous approved drugs for treating a wide range of diseases, from cancer to viral infections and inflammation.[3][4][5][6] The metabolic stability and versatile binding properties of the pyrazole ring make its derivatives, like the subject of this note, highly valuable building blocks.[3][7]

Our objective is to equip researchers with a robust understanding of the principles behind various coupling methodologies and to provide reliable, step-by-step protocols that can be readily implemented in the laboratory. We will explore three of the most effective and widely used classes of coupling reagents: carbodiimides (EDC/HOBt), uronium salts (HATU), and phosphonic anhydrides (T3P®).

The Challenge: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally inefficient. The primary obstacle is a rapid acid-base reaction that forms a stable, non-reactive ammonium carboxylate salt.[8][9] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2][8] Coupling reagents achieve this by reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the desired amide.

Caption: EDC/HOBt coupling mechanism.

Reagents & Conditions Summary

Reagent/ParameterStoichiometry (equiv.)Purpose
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid1.0Acid
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt·H₂O1.2Additive
Base (DIPEA or Et₃N)2.0 - 3.0Neutralizes HCl salts
SolventAnhydrous DCM or DMFReaction Medium
Temperature0 °C to Room Temp.Control Reaction Rate
Time4 - 24 hoursReaction Duration

Step-by-Step Protocol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt·H₂O (1.2 equiv.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until all solids are dissolved.

  • Base Addition: If the amine starting material is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is particularly important to minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting starting material is observed.

Work-up and Purification

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (or 5% citric acid) to remove excess base.

    • Saturated aqueous NaHCO₃ to remove unreacted acid and HOBt.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol II: Uronium Salt-Mediated Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and efficacy in coupling sterically hindered acids or poorly nucleophilic amines. [10]It functions by forming a highly reactive O-acylisouronium intermediate. A non-nucleophilic base, typically DIPEA, is required.

Causality: The order of addition is critical when using uronium reagents like HATU. The carboxylic acid should be "pre-activated" with HATU and base before the amine is introduced. Adding HATU to a mixture containing the amine can lead to a competitive side reaction where HATU reacts with the amine to form an unreactive guanidinium byproduct. [11][12]

Caption: Recommended workflow for HATU coupling.

Reagents & Conditions Summary

Reagent/ParameterStoichiometry (equiv.)Purpose
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid1.0Acid
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA2.0 - 4.0Non-nucleophilic base
SolventAnhydrous DMF or ACNReaction Medium
TemperatureRoom Temp.Standard Condition
Time1 - 18 hoursReaction Duration

Step-by-Step Protocol

  • Activation: In a flame-dried flask under N₂, dissolve the pyrazole carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 1-18 hours, monitoring by LC-MS. [13]5. Work-up:

    • Dilute the reaction mixture with a large volume of EtOAc.

    • Wash thoroughly with 5% aqueous LiCl (3-4 times) to remove DMF. [14] * Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Protocol III: Phosphonic Anhydride-Mediated Coupling with T3P®

Propanephosphonic Acid Anhydride (T3P®) is a powerful and versatile coupling reagent that is particularly favored in process and scale-up chemistry. [15]Its key advantages include high yields, exceptionally low rates of epimerization, and a very straightforward work-up, as the phosphonic acid byproducts are readily soluble in water. [16][17]T3P acts as a dehydrating agent, forming a mixed anhydride intermediate. [18]

Caption: T3P® coupling mechanism.

Reagents & Conditions Summary

Reagent/ParameterStoichiometry (equiv.)Purpose
1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid1.0Acid
Amine1.0 - 1.2Nucleophile
T3P® (50% in EtOAc/DMF)1.5 - 2.0Coupling Reagent
Base (Pyridine or Et₃N)3.0 - 4.0Acid Scavenger
SolventEtOAc, 2-MeTHF, DCMReaction Medium
Temperature0 °C to Room Temp.Control Reaction Rate
Time2 - 16 hoursReaction Duration

Step-by-Step Protocol

  • Preparation: To a flask, add the pyrazole carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and the chosen solvent (e.g., EtOAc).

  • Base Addition: Add the base (e.g., Pyridine, 4.0 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Add the T3P® solution (50% w/w in EtOAc, 1.5 equiv.) dropwise via syringe, keeping the internal temperature below 15 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. [15]6. Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • If necessary, dilute with more solvent (e.g., EtOAc).

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The aqueous washes effectively remove all phosphonic acid byproducts. [19] * Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography or recrystallization if needed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Poor solubility of starting materials.- Insufficiently reactive amine.- Incorrect order of addition (esp. for HATU).- Use a fresh bottle of coupling reagent; handle hygroscopic reagents under inert gas.<[20]br>- Switch to a more polar aprotic solvent like DMF or NMP.- Use a more powerful coupling reagent (HATU or T3P®). For very unreactive anilines, consider converting the acid to an acyl chloride first (e.g., with SOCl₂), though this is harsher.<[21]br>- For HATU, ensure pre-activation of the acid before adding the amine. [11][12]
Formation of N-Acylurea Byproduct (EDC) The O-acylisourea intermediate rearranges before the amine can react. This is common with unreactive or sterically hindered amines.- Ensure an adequate amount of HOBt is used (at least 1.0 equiv).- Run the reaction at a lower temperature (0 °C).- Switch to a different coupling system like HATU or T3P®.
Messy TLC / Difficult Purification - Degradation of starting materials or product.- Incomplete removal of reagents/byproducts during work-up.- DMF solvent remaining.- Ensure reaction conditions are not too harsh (e.g., excessive heat).- Perform all aqueous washes thoroughly. For HATU/DIPEA, an acidic wash is critical. For EDC, a basic wash helps remove HOBt.- When using DMF, wash the organic layer multiple times with 5% LiCl solution or brine to remove it. [14][22]
Epimerization (if acid is chiral) The α-proton of the activated acid is labile, especially in the presence of excess base.- Use a reagent known for low epimerization, such as T3P® with pyridine as the base.<[16]br>- Add HOBt or an equivalent additive if using carbodiimides.<[23]br>- Minimize reaction time and avoid high temperatures.

Conclusion

The successful synthesis of amides from 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is readily achievable with modern coupling reagents. The choice of method should be guided by the properties of the amine coupling partner, the required scale, and cost considerations.

  • EDC/HOBt is a reliable and economical choice for a wide range of amines.

  • HATU provides superior performance for challenging substrates, such as sterically hindered or electron-deficient amines, where speed and efficiency are paramount.

  • T3P® stands out for its operational simplicity, clean reaction profiles, and scalability, making it an excellent option for producing high-purity materials with minimal purification effort.

By understanding the causality behind each protocol and adhering to the detailed procedures outlined in this note, researchers can confidently and efficiently synthesize novel pyrazole amide derivatives for advancement in drug discovery and development.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Kumar, K., & Rakesh, K. P. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Faria, J. V., et al. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • Chemistry Teacher. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic-chemistry.org. [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Curia Global. [Link]

  • Organic Synthesis. Acid-Amine Coupling using T3P. Organic-synthesis.com. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Commonorganicchemistry.com. [Link]

  • Gunda, G. T., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]

  • Jack Westin. Synthesis of Amides. Jackwestin.com. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Organic Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]. [Link]

  • Aapptec. Coupling Reagents. Aapptec.com. [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

Sources

Method

Application Note: Preparation of Ester Derivatives from 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

The synthesis of pyrazole-4-carboxylate esters is a critical transformation in medicinal chemistry, as the pyrazole core is a privileged scaffold found in numerous kinase inhibitors, anti-inflammatory agents, and agrochemicals. However, the derivatization of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid presents a distinct synthetic challenge.

The primary obstacle is steric hindrance . The bulky C5-isopropyl (propan-2-yl) group creates a significant spatial shield around the adjacent C4-carboxylic acid. In a standard acid-catalyzed Fischer esterification, the reaction must proceed via a bulky tetrahedral intermediate. The steric clash between the incoming alcohol, the C5-isopropyl group, and the C4-hydroxyls heavily disfavors the formation of this intermediate, often resulting in unacceptably low yields or requiring forcing conditions (prolonged reflux in neat alcohol with concentrated H₂SO₄) that can degrade sensitive substrates.

To bypass this thermodynamic barrier, we must alter the reaction mechanism. This guide details three field-proven, self-validating protocols that overcome steric hindrance through distinct mechanistic pathways:

  • Acyl Chloride-Mediated Esterification: Converts the acid into a highly reactive, planar acyl chloride, drastically lowering the activation energy for nucleophilic attack by the alcohol.

  • Steglich Esterification (EDC/DMAP): Utilizes 4-dimethylaminopyridine (DMAP) as a highly nucleophilic acyl transfer catalyst, which forms an active N-acylpyridinium intermediate that is more exposed to incoming alcohols [1, 2].

  • Base-Promoted Alkylation: Completely bypasses nucleophilic attack at the carbonyl carbon. Instead, the carboxylic acid is deprotonated, and the resulting carboxylate anion acts as a nucleophile in an S_N2 displacement of an alkyl halide [3].

Comparative Strategy Overview

The following table summarizes the quantitative expectations and strategic selection criteria for each method.

ParameterRoute A: Acyl Chloride MethodRoute B: Steglich Esterification (EDC/DMAP)Route C: Base-Promoted Alkylation
Best Suited For Robust, sterically hindered, or unreactive aliphatic alcohols.Sensitive alcohols, phenols, or complex chiral alcohols.Simple methyl, ethyl, benzyl, or allyl esters.
Typical Yield 80 – 95%75 – 90%85 – 98%
Key Reagents Oxalyl chloride, cat. DMF, DIPEA.EDC·HCl, DMAP.K₂CO₃, Alkyl Halide (R-X).
Mechanistic Bypass Highly electrophilic planar intermediate.Hyper-reactive N-acylpyridinium species.S_N2 attack by carboxylate (bypasses carbonyl attack).
Pros Very fast; gaseous byproducts (CO, CO₂, HCl) are easily removed.Mild conditions (room temperature); neutral pH profile.Extremely clean; easily scalable; no coupling reagents needed.
Cons Moisture sensitive; harsh on acid-labile protecting groups.Atom-inefficient; requires chromatographic removal of DMAP.Limited to primary or unhindered secondary alkyl halides.

Reaction Workflow Diagram

G cluster_A Route A: Acyl Chloride cluster_B Route B: Steglich Esterification cluster_C Route C: Base-Promoted Alkylation SM 1-Benzyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylic acid AC_Reag Oxalyl Chloride, cat. DMF DCM, 0°C to RT SM->AC_Reag Steg_Reag EDC·HCl, DMAP R-OH, DCM, RT SM->Steg_Reag Alk_Reag R-X (Alkyl Halide), K2CO3 DMF, 60°C SM->Alk_Reag AC_Int Acyl Chloride Intermediate AC_Reag->AC_Int AC_Alc R-OH, DIPEA, DCM 0°C to RT AC_Int->AC_Alc Prod 1-Benzyl-5-(propan-2-yl)- 1H-pyrazole-4-carboxylate Esters AC_Alc->Prod Steg_Reag->Prod Alk_Reag->Prod

Figure 1: Divergent synthetic workflows for esterifying hindered pyrazole-4-carboxylic acids.

Detailed Experimental Protocols

Protocol A: Acyl Chloride-Mediated Esterification

Causality Insight: Oxalyl chloride is explicitly chosen over thionyl chloride (SOCl₂) because its decomposition products are strictly gaseous (CO, CO₂, HCl). This prevents the formation of difficult-to-remove sulfurous residues that can poison downstream transition-metal catalysts. The catalytic DMF forms a highly reactive Vilsmeier-Haack-type intermediate that drives the chlorination.

Materials:

  • 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Desired Alcohol (R-OH) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add catalytic DMF (0.05 eq). Slowly add oxalyl chloride (1.5 eq) dropwise. Self-Validation: Vigorous gas evolution (CO and CO₂) should be observed immediately.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The suspension will become a clear solution once the acyl chloride is fully formed.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and redissolve the resulting acyl chloride in fresh anhydrous DCM. Cool back to 0 °C.

  • Coupling: In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and DIPEA (3.0 eq) in DCM. Add this solution dropwise to the acyl chloride.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (quench a micro-aliquot in methanol to observe the methyl ester derivative as a proxy for remaining acyl chloride).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

Protocol B: Steglich Esterification (EDC/DMAP)

Causality Insight: EDC·HCl is selected over DCC because the resulting urea byproduct is highly water-soluble, allowing for rapid removal during aqueous workup without the need for the cumbersome filtration of dicyclohexylurea (DCU) [1, 2].

Materials:

  • 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired Alcohol (R-OH) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM (0.15 M) at room temperature.

  • Add DMAP (0.2 eq) to the solution. Note: DMAP acts as an acyl transfer agent, attacking the O-acylisourea intermediate to form a reactive N-acylpyridinium salt that overcomes the steric bulk of the isopropyl group.

  • Add EDC·HCl (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 12–16 hours.

  • Self-Validation: Monitor reaction progression via LC-MS. The mass of the starting acid (m/z 245.1 [M+H]⁺) should cleanly convert to the mass of the target ester.

  • Workup: Dilute with DCM and wash twice with water to remove the EDC-urea byproduct. Wash with 0.5 M HCl to remove DMAP, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Base-Promoted Alkylation

Causality Insight: This S_N2 approach is highly advantageous for the 5-isopropyl substituted pyrazole because the steric bulk heavily disfavors nucleophilic attack at the carbonyl carbon. By turning the carboxylate into the nucleophile, the steric environment of the electrophile (the alkyl halide) becomes the rate-determining factor [3].

Materials:

  • 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Add finely powdered K₂CO₃ (2.0 eq). Stir for 15 minutes to ensure complete deprotonation. Self-Validation: The mixture may become slightly cloudy as the potassium carboxylate salt forms.

  • Add the alkyl halide (1.5 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 2–4 hours.

  • Workup: Cool to room temperature and quench by pouring the mixture into a 5-fold volume of ice water.

  • Self-Validation: If the resulting ester is highly lipophilic, it will precipitate as a white solid. Collect via vacuum filtration and wash with cold water. If it remains an oil, extract 3x with Ethyl Acetate, wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Analytical Characterization & Troubleshooting

To confirm the successful esterification of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, utilize the following analytical markers:

  • ¹H NMR (CDCl₃):

    • Disappearance: The broad carboxylic acid proton signal (~11.0–12.5 ppm) must completely disappear.

    • Appearance: Look for the new ester alkyl protons. For example, a methyl ester will show a sharp singlet at ~3.80 ppm integrating to 3H. An ethyl ester will show a quartet at ~4.25 ppm (2H) and a triplet at ~1.35 ppm (3H).

    • Diagnostic Core Peaks: The characteristic C3-pyrazole proton will appear as a sharp singlet around 7.90–8.10 ppm. The isopropyl methine proton (multiplet, ~3.10 ppm) and the benzyl CH₂ (singlet, ~5.40 ppm) should remain unshifted.

  • Troubleshooting Unreacted Acid: If using Protocol B (Steglich) and conversion stalls at 50%, the alcohol may be too sterically hindered. Switch to Protocol A (Acyl Chloride) to force the reaction.

  • Troubleshooting Epimerization/Degradation: The pyrazole core is generally stable, but if the chosen alcohol contains sensitive stereocenters that epimerize under Protocol A's acidic conditions, Protocol C (Alkylation) is the safest neutral/mildly basic alternative.

References

  • Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization The Journal of Organic Chemistry - ACS Publications URL: [Link] [2]

  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase PMC - NIH URL:[Link] [3]

Method

Application Note: Catalytic Applications of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Transition Metal Complexes

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Homogeneous Catalysis, Ligand Design, and Protocol Optimization Executive Summary & Mechanistic Rationale The ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Homogeneous Catalysis, Ligand Design, and Protocol Optimization

Executive Summary & Mechanistic Rationale

The rational design of ligands is the cornerstone of modern transition metal catalysis. 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as BIPCA ) is a highly versatile, sterically demanding N,O-bidentate ligand. While pyrazole-4-carboxylic acid derivatives are widely recognized for their utility in constructing metal-organic frameworks (MOFs) and electrocatalytic materials[1][2], the specific substitution pattern of BIPCA unlocks unique reactivity in homogeneous catalysis.

The Causality of the Ligand Design:

  • 5-Isopropyl Group (Steric Control): The bulky propan-2-yl moiety projects directly into the primary coordination sphere of the metal. In Palladium (Pd) catalysis, this steric pressure is critical; it destabilizes the resting state and significantly accelerates the reductive elimination step—often the rate-limiting barrier in the synthesis of sterically hindered biaryls[3]. In Copper (Cu) catalysis, this bulk prevents the formation of inactive, bridged Cu-dimers, ensuring the catalyst remains a highly active mononuclear species[4].

  • 1-Benzyl Group (Lipophilicity & Electronic Tuning): Unlike unsubstituted pyrazoles which suffer from poor solubility, the N-benzyl group guarantees excellent solubility in non-polar organic solvents (e.g., toluene, THF). Furthermore, the benzyl ring can engage in π−π stacking interactions with aromatic substrates, pre-organizing them for efficient transformation[5].

  • N,O-Bidentate Chelation: The combination of the pyrazole nitrogen (N2) and the carboxylate oxygen forms an exceptionally stable chelate ring, preventing catalyst degradation at elevated temperatures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing pyrazole-carboxylic acid ligands are highly effective in cross-coupling and decarboxylative coupling reactions[3]. The [Pd(BIPCA)₂] complex excels in the Suzuki-Miyaura coupling of highly sterically hindered aryl chlorides, a notoriously difficult transformation in pharmaceutical synthesis.

Catalytic Cycle & Mechanism

The catalytic efficiency of [Pd(BIPCA)₂] relies on the steric acceleration provided by the isopropyl group. Upon reduction to Pd(0), the bulky ligand facilitates rapid oxidative addition of the aryl chloride. Following transmetalation, the steric clash between the ligand and the biaryl fragments forces a rapid reductive elimination, releasing the product and regenerating the active catalyst.

Pd_Cycle A Precatalyst [Pd(II)(BIPCA)2] B Active Species Pd(0)L A->B Reduction C Oxidative Addition [Pd(II)(Ar)(Cl)L] B->C + Ar-Cl D Transmetalation [Pd(II)(Ar)(Ar')L] C->D + Ar'-B(OH)2 E Reductive Elimination Product Release D->E Steric Push E->B Regeneration

Caption: Catalytic cycle of[Pd(BIPCA)2] in Suzuki-Miyaura coupling, driven by steric acceleration.

Protocol: Cross-Coupling of Hindered Aryl Chlorides

Reagents:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [Pd(BIPCA)₂] precatalyst (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/H₂O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, [Pd(BIPCA)₂], and K₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject degassed toluene and H₂O via syringe. Causality Note: The trace water is essential to dissolve the K₂CO₃, forming the reactive boronate species required for transmetalation.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Within the first 15 minutes at 90°C, the reaction mixture must transition from a clear yellow solution to a dark brown/black suspension. This visual cue confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains yellow, the reduction has failed; verify the absence of oxygen and the integrity of the base.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Coupling Efficiency
Substrate (Aryl Chloride)Boronic AcidCatalystYield (%)TON
2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ (Control)41%20
2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acid[Pd(BIPCA)₂] 94% 47
2,4,6-TriisopropylchlorobenzenePhenylboronic acid[Pd(BIPCA)₂] 88% 44

Copper(II)-BIPCA Catalyzed Aerobic Oxidation of Alcohols

Copper(II) complexes featuring pyrazole-based ligands are renowned for their redox flexibility (Cu(II)/Cu(I) cycling) and have been extensively utilized as antioxidant enzyme mimics (e.g., Superoxide Dismutase and Catalase mimics)[4][6]. By harnessing this reversible redox activity, the [Cu(BIPCA)₂] complex serves as a highly efficient, biomimetic catalyst for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones[7].

Catalytic Pathway & Mechanism

The carboxylate arm of BIPCA acts as an internal base, facilitating the deprotonation of the alcohol substrate to form a Cu(II)-alkoxide intermediate. Subsequent β -hydride elimination yields the carbonyl product and a Cu(I)-hydride species. The pyrazole nitrogen stabilizes this Cu(I) intermediate until it is re-oxidized by molecular oxygen (O₂), generating water as the only stoichiometric byproduct.

Cu_Oxidation Cu2 Resting State [Cu(II)(BIPCA)2] SubBind Substrate Binding Cu(II)-Alkoxide Cu2->SubBind + R-CH2OH - H2O Hydride β-Hydride Elimination Cu(I)-Hydride SubBind->Hydride Internal Base Deprotonation O2Act O2 Activation ROS Generation Hydride->O2Act + O2 Prod Carbonyl Product Hydride->Prod Release O2Act->Cu2 - H2O2

Caption: Biomimetic aerobic oxidation of alcohols via a Cu(II)/Cu(I) redox cycle using[Cu(BIPCA)2].

Protocol: Green Aerobic Oxidation Workflow

Reagents:

  • Primary/Secondary Alcohol (1.0 mmol) *[Cu(BIPCA)₂] catalyst (0.05 mmol, 5 mol%)

  • TEMPO co-catalyst (0.05 mmol, 5 mol%)

  • Solvent: Acetonitrile (3 mL)

  • Oxidant: Ambient Air (Open flask)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve [Cu(BIPCA)₂] and TEMPO in anhydrous acetonitrile in a 25 mL round-bottom flask. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add the alcohol substrate in one portion.

  • Self-Validation Checkpoint: Upon addition of the alcohol substrate to the [Cu(BIPCA)₂] solution, observe a distinct color shift from pale blue to deep emerald green. This visual marker confirms the formation of the critical Cu(II)-alkoxide intermediate. A lack of color change indicates competitive binding by trace water; ensure all solvents are rigorously anhydrous.

  • Oxidation: Attach a reflux condenser (left open to the atmosphere) and heat the mixture to 60°C for 4–6 hours.

  • Monitoring: Track the disappearance of the alcohol via TLC (Hexane/EtOAc 4:1).

  • Isolation: Filter the mixture through a short pad of silica gel to remove the copper catalyst, washing with diethyl ether. Concentrate the filtrate under reduced pressure to yield the pure carbonyl compound.

Quantitative Data: Oxidation Selectivity
SubstrateProductTime (h)Conversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde4>99%>99%
1-PhenylethanolAcetophenone598%>99%
Cinnamyl alcoholCinnamaldehyde695%98% (No double bond cleavage)

Troubleshooting & Best Practices

  • Ligand Solubility Issues: If the[Pd(BIPCA)₂] complex precipitates during the Suzuki coupling, verify the toluene/water ratio. The lipophilic 1-benzyl group requires a predominantly non-polar environment; exceeding 15% water volume will cause catalyst crash-out.

  • Over-Oxidation in Cu-Catalysis: While [Cu(BIPCA)₂] is highly selective for aldehydes, prolonged heating (>12 hours) in the presence of unreacted TEMPO can lead to trace carboxylic acid formation. Strictly adhere to the 4-6 hour reaction window.

References

  • Liu, J., et al. "Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties." RSC Advances, 2016.

  • Wang, Y., et al. "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." Molecules, 2015.

  • Dighe, S. U., et al. "Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling." Organic Letters, 2013.

  • Kupcewicz, B., et al. "Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics." Journal of Trace Elements in Medicine and Biology, 2013.

  • Zhang, X., et al. "Copper-Promoted Aerobic Oxidative[3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles." The Journal of Organic Chemistry, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Analysis

Welcome to the technical support center for the HPLC analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable solutions for challenges you may encounter during method development and routine analysis.

I. Understanding Your Analyte: 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Before delving into troubleshooting, a fundamental understanding of the analyte's physicochemical properties is paramount for effective HPLC method development.

Chemical Structure:

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Molecular Formula C14H16N2O2-
Molecular Weight 244.29 g/mol -
pKa (estimated) 3.0 - 4.5The carboxylic acid moiety dictates that the compound is acidic. Mobile phase pH control is critical to ensure consistent ionization and avoid peak shape issues.[1][2]
logP (estimated) 2.5 - 3.5The benzyl and isopropyl groups contribute to its hydrophobicity, suggesting good retention on a reversed-phase column like C18.
UV Absorbance (estimated) λmax ≈ 205-230 nmThe pyrazole and benzene rings are the primary chromophores. A low wavelength is likely optimal for detection. A UV scan of a standard is highly recommended to determine the true λmax.[3][4]

II. Recommended Starting HPLC Method

This method serves as a robust starting point for your analysis. Optimization will likely be necessary based on your specific sample matrix and instrumentation.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobicity for retaining the analyte.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common mobile phase modifier that effectively controls the pH below the analyte's pKa, ensuring it is in a single, non-ionized form, which promotes sharp peaks and consistent retention.[3]
Mobile Phase B AcetonitrileAcetonitrile is a versatile organic solvent with a low UV cutoff, making it suitable for detection at lower wavelengths.
Gradient 40% B to 80% B over 10 minutesA gradient elution is recommended to ensure the elution of the analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA smaller injection volume minimizes the risk of column overload and peak distortion.[3]
Detection Wavelength 210 nmBased on the estimated UV absorbance. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in a question-and-answer format.

A. Peak Shape Problems

Question 1: Why is my peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with acidic compounds.

dot

cluster_cause Potential Causes cluster_solution Solutions C1 Silanol Interactions S1 Lower Mobile Phase pH C1->S1 Mitigates S2 Use End-Capped Column C1->S2 Reduces Sites C2 Mobile Phase pH too close to pKa C2->S1 Ensures single ionic form C3 Column Overload S3 Reduce Sample Concentration C3->S3 C4 Column Contamination/Void S4 Flush or Replace Column C4->S4 Troubleshooting Peak Tailing Troubleshooting->C1 Primary Suspect Troubleshooting->C2 Troubleshooting->C3 Troubleshooting->C4

Caption: Troubleshooting workflow for peak tailing.

  • Cause: The primary reason for peak tailing with acidic analytes is often secondary interactions between the negatively charged carboxylate group and free silanol groups on the silica-based stationary phase. This is especially prevalent if the mobile phase pH is not sufficiently low.[5]

  • Solution:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 pH units below the pKa of your analyte. Using 0.1% TFA (pH ≈ 2.1) or 0.1% formic acid (pH ≈ 2.7) should be sufficient to keep the carboxylic acid protonated and minimize silanol interactions.

    • Use an End-Capped Column: Modern HPLC columns are "end-capped" to block most of the free silanol groups. If you are using an older column, consider switching to a newer, high-purity, end-capped C18 column.

    • Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and reinjecting.

    • Column Health: A contaminated or old column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if necessary.

Question 2: Why is my peak fronting?

Peak fronting, the inverse of tailing, is also a sign of a non-ideal chromatographic process.

  • Cause: Peak fronting is often a result of column overload, where the concentration of the sample at the peak maximum is too high for the stationary phase to handle. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

  • Solution:

    • Reduce Injection Volume or Concentration: This is the most straightforward solution to column overload.

    • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase composition. If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile) and your gradient starts at a lower organic percentage, this can cause peak distortion.

Question 3: Why is my peak splitting?

Split peaks can be frustrating and are often indicative of a problem at the head of the column or with the sample introduction.

dot

cluster_cause Potential Causes cluster_solution Solutions C1 Partially Blocked Frit S1 Reverse Flush Column C1->S1 C2 Column Void S2 Replace Column C2->S2 C3 Sample Solvent Incompatibility S3 Match Sample Solvent to Mobile Phase C3->S3 Troubleshooting Split Peak Troubleshooting->C1 Troubleshooting->C2 Troubleshooting->C3

Caption: Troubleshooting workflow for split peaks.

  • Cause: A common cause is a partially blocked inlet frit on the column, which causes the sample to be distributed unevenly onto the stationary phase. A void at the head of the column can have a similar effect. Injecting the sample in a solvent that is immiscible with the mobile phase can also lead to peak splitting.

  • Solution:

    • Check for Blockages: Disconnect the column and check the system pressure without it. If the pressure is normal, the blockage is likely in the column. You can try back-flushing the column at a low flow rate.

    • Column Replacement: If a void has formed at the head of the column, it will likely need to be replaced.

    • Ensure Sample Solubility: Confirm that your analyte is fully dissolved in your injection solvent and that the solvent is miscible with your mobile phase.

B. Retention Time and Resolution Issues

Question 4: Why is my retention time shifting?

Inconsistent retention times can compromise the reliability of your analytical method.

  • Cause: Fluctuations in mobile phase composition, column temperature, or flow rate are the most common culprits. Column aging can also lead to a gradual shift in retention times.

  • Solution:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. If using a gradient, make sure the pump's proportioning valves are functioning correctly. Always use freshly prepared mobile phase.

    • Temperature Control: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Question 5: How can I improve the resolution between my analyte and an impurity?

Poor resolution can be addressed by manipulating the selectivity, efficiency, or retention of your method.

Parameter to AdjustHow to AdjustExpected Outcome
Selectivity Change the organic solvent (e.g., methanol instead of acetonitrile), adjust the mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).Alters the relative retention of the two peaks.
Efficiency Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.Narrows the peaks, which can lead to better separation.
Retention Adjust the gradient slope or the initial percentage of the organic solvent.Increases the distance between the peaks.

IV. Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA in Water)

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of trifluoroacetic acid (TFA) to the water.

  • Mix thoroughly.

  • Filter the mobile phase through a 0.45 µm filter to remove any particulates.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Standard Solution Preparation (1 mg/mL Stock)

  • Accurately weigh approximately 10 mg of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as methanol or a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the same solvent.

  • Further dilute this stock solution to create working standards for calibration.

V. References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ResearchGate. Typical UV spectra of the different compound types. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]

  • PubChemLite. 1-benzyl-5-propyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development accelerates, scaling up complex heterocyclic building blocks like 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid presents unique synthetic and process...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development accelerates, scaling up complex heterocyclic building blocks like 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid presents unique synthetic and process safety challenges. This guide is curated for researchers and process chemists, providing mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure safe, high-yield production at scale.

Part 1: Process Overview & Mechanistic Pathway

The synthesis of this sterically hindered pyrazole core relies on a robust three-step sequence: enaminone formation from a 1,3-dicarbonyl equivalent, regioselective cyclization with a substituted hydrazine, and a sterically demanding saponification[1].

G N1 Step 1: Enaminone Formation Ethyl 4-methyl-3-oxopentanoate + DMF-DMA N2 Intermediate: Ethyl 2-((dimethylamino)methylene) -4-methyl-3-oxopentanoate N1->N2 N3 Step 2: Cyclization + Benzylhydrazine (EtOH, Reflux) N2->N3 N4 Regioisomer Separation (Crystallization/Chromatography) N3->N4 N5 Step 3: Saponification (NaOH, H2O/THF, 60°C) N4->N5 N6 Product: 1-benzyl-5-(propan-2-yl)-1H-pyrazole -4-carboxylic acid N5->N6

Synthetic workflow for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: During the cyclization step, how do we control the regioselectivity between the 1,5-isopropyl and 1,3-isopropyl pyrazole isomers? A1: The reaction of the enaminone intermediate with benzylhydrazine inherently produces a mixture of regioisomers. Causality dictates that the less sterically hindered, more nucleophilic terminal amine (-NH₂) of benzylhydrazine preferentially attacks the highly electrophilic enamine β -carbon (Michael-type addition). Subsequent ring closure involves the secondary amine attacking the sterically hindered isopropyl ketone. If the temperature is ramped too quickly, competing direct attack on the ketone increases the 1,3-isomer fraction. To maximize the 1,5-isomer, strict temperature control (starting at 0°C, then slowly warming to reflux) is required. Validation of the correct isomer must be performed using 2D NOESY NMR; the 1,5-isomer will show a definitive through-space correlation between the benzyl -CH₂- protons and the isopropyl -CH- proton[2].

Q2: What are the primary safety and thermal hazards when scaling up the saponification step? A2: Saponification of the C4-ester is severely sterically hindered by the adjacent C5-isopropyl group, necessitating a strong base (e.g., 3.0 eq NaOH) and elevated temperatures (60–70°C). The addition of concentrated aqueous NaOH to the organic solvent mixture is highly exothermic. In large-scale reactors, inadequate cooling can lead to localized boiling and solvent bumping. Furthermore, the final acidification to precipitate the free carboxylic acid is exothermic and can evolve gas if carbonates have formed. Controlled addition rates and active cooling jackets are mandatory to maintain safe operating limits[3].

Q3: Why does the final product sometimes precipitate as a sticky oil instead of a filterable solid during acidification? A3: This "oiling out" phenomenon occurs when the product precipitates above its glass transition temperature or in the presence of residual organic co-solvents (like THF or EtOH). To ensure a crystalline, easily filterable solid, you must distill off all organic solvents before acidification. Acidify the aqueous layer slowly at an elevated temperature (e.g., 40°C) to induce proper crystal nucleation, then cool slowly to 5°C[3].

Part 3: Troubleshooting Guide

Issue 1: Incomplete conversion in the enaminone formation (Step 1).

  • Symptom: High levels of unreacted ethyl 4-methyl-3-oxopentanoate detected by HPLC.

  • Root Cause: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is highly sensitive to moisture, which hydrolyzes the reagent back to DMF and methanol, destroying its reactivity.

  • Resolution: Use freshly distilled or strictly anhydrous DMF-DMA. Maintain a positive nitrogen blanket during the reaction and ensure the reactor is meticulously dried prior to charging reagents[1].

Issue 2: Poor yield during the regioisomer separation.

  • Symptom: Co-elution or co-crystallization of the 1,3-isomer with the desired 1,5-isomer.

  • Root Cause: The lipophilicity of both isomers is nearly identical, making standard silica gel chromatography inefficient and solvent-heavy at scale.

  • Resolution: Switch to selective crystallization. The 1,5-isomer exhibits differential solubility in heptane/ethyl acetate mixtures. Seed the mixture with pure 1,5-isomer crystals at 45°C and cool at a rate of 5°C/hour to drive selective precipitation[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Enaminone Formation
  • Charge a dry, nitrogen-flushed glass-lined reactor with ethyl 4-methyl-3-oxopentanoate (1.0 eq) and anhydrous toluene (10 vol).

  • Add anhydrous DMF-DMA (1.5 eq) dropwise over 1 hour, maintaining the internal temperature below 30°C to control the mild exotherm.

  • Stir at 40°C for 4 hours.

  • Validation Check: Sample the reaction for GC/MS analysis. The system is self-validating when the starting material peak area is <1%. If >1%, add 0.2 eq DMF-DMA and stir for an additional hour.

  • Concentrate under reduced pressure to remove methanol (byproduct) and unreacted DMF-DMA, yielding the enaminone as a viscous yellow oil[1].

Protocol 2: Cyclization & Regioisomer Isolation
  • Dissolve the crude enaminone in absolute ethanol (15 vol) and cool to 0°C.

  • Add benzylhydrazine hydrochloride (1.05 eq) and triethylamine (1.1 eq) slowly to manage the neutralization exotherm.

  • Heat the mixture to reflux (78°C) for 12 hours.

  • Validation Check: HPLC analysis must indicate complete consumption of the enaminone intermediate.

  • Cool to room temperature, concentrate, and partition between EtOAc and water. Isolate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Dissolve the crude residue in a minimum amount of hot EtOAc, add Heptane until slightly cloudy, seed with the 1,5-isomer, and cool to 5°C to crystallize the target ester[4].

Protocol 3: Saponification & Acidification
  • Suspend the purified ester in a 1:1 mixture of THF and water (10 vol).

  • Add NaOH (3.0 eq) as a 20% w/w aqueous solution slowly, maintaining the temperature <40°C.

  • Heat to 65°C for 8–10 hours. (Steric hindrance from the isopropyl group necessitates this extended heating profile).

  • Validation Check: TLC (Hexane:EtOAc 7:3) or LCMS must show complete disappearance of the ester mass. The reaction is complete only when the organic phase is entirely devoid of starting material.

  • Distill off THF under vacuum (Internal temp <40°C).

  • Cool the aqueous layer to 10°C and slowly acidify with 3M HCl to pH 2.5 to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum at 50°C to constant weight[3][5].

Part 5: Quantitative Data & Safety Metrics Summary

Process StepKey ReagentsTarget YieldPurity TargetSafety & Thermal Considerations
1. Enaminone Formation Ethyl 4-methyl-3-oxopentanoate, DMF-DMA92–95%>90% (Crude)Mild exotherm; Methanol off-gassing requires adequate scrubber venting.
2. Cyclization Benzylhydrazine HCl, Et₃N, EtOH65–70% (1,5-isomer)>98% (Post-cryst)Moderate exotherm upon base addition; Reflux requires a robust condenser.
3. Saponification NaOH (aq), THF/H₂O85–90%>99.5%Strong exotherm during NaOH addition; Potential bumping during THF distillation.
4. Acidification 3M HCl (aq)95% (Recovery)>99.5%Exothermic neutralization; Ensure adequate stirring to prevent crusting.

Part 6: References[3] Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Organic Process Research & Development. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa88EcjAzJ7zRYMmQ4pAuopSG8DkdWqAw26ZsLE6yL1fpeaQfDnZ-uMY_w9M8tcrlA9XPoE0jnyLIjoryOeMBmNa7rI1EOQoke4j3UHQrbk1ZnQen4FeDrN6MKxpmB0BJzVr3IsebvTxAqEg==[2]5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI Molbank. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-oGaBuWFAClI44spN0uR7qA5GMgKGwnYd9_qqHuMhFfRmue0Z4feM4-O7XWJZs4jKuhcI2pJpFxHCNSaYUv7C-M0DQZHV2GOA42qS69n_BazGLb3ilvFJkI5xU4XqALue_xCvA==[5]Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Crystal Growth & Design. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4DjPFJxxOtU5MfQtznKya9xhDK1gtIh2EdYyWr5xr06U1IxiWPctJT1Ca9sqGmMPITZqSoE1JxdFHTh9yD21yybV2YWdErurvNcSkor1PJxq8-5-64e-pNc6Lpdnzw_FgN4mGx6IGJED[1]WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors. Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4LMCGA75nG7Z8mNKytIjB9z0IHfz7fV9H4AWQDxabgvfNBRCQ43CuqJ9Om54CoB2phywuLiBbNdOMMl1qutYHWt4TLz-GEw3Uk8lGHO5NfkWfFEn23OyvMQIYPJOsuNIs0cU79edlomFZD4Y42A==[4]DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. ACS Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpXNKdof7WgjHgrah0V2586GLa0d8K8K2AFpE35Qq_LmkPE4yfMSk8p5xiHPlSlQ7qUVRZlnlHzMNbX4bAAkdr30jqL3UZ1yOJqiLgIwoaq1NMJMjWsnq1N973HfeN8gYKZah2dswtPhnJw==

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the recrystallization of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the recrystallization of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . As a complex pharmaceutical intermediate, this compound requires precise thermodynamic control during purification to ensure high yield and polymorphic purity[1].

Part 1: Mechanistic Rationale for Solvent Selection

The target API intermediate possesses distinct amphiphilic characteristics:

  • Polar Domains: The pyrazole core and the carboxylic acid moiety act as strong hydrogen bond donors and acceptors.

  • Lipophilic Domains: The 1-benzyl and 5-isopropyl substituents confer significant hydrophobicity.

Because of this structural dichotomy, the compound often exhibits a "flat" solubility curve in purely non-polar solvents (insoluble at all temperatures) and purely polar aprotic solvents (highly soluble at all temperatures). The optimal strategy requires a solvent system that disrupts the carboxylic acid dimers at elevated temperatures while leveraging the lipophilic domains to drive supersaturation upon cooling[1]. Solvent selection directly impacts not only the yield but also the nucleation kinetics and potential polymorphic outcomes of the active pharmaceutical ingredient (API)[2].

Part 2: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for potential recrystallization solvents.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Predicted Solubility GradientSuitability & Mechanistic Role
Isopropanol (IPA) 82.618.3Moderate to SteepGood (Single Solvent) . Alcohols disrupt H-bonds. IPA provides a good balance of polarity for the pyrazole core while accommodating the lipophilic groups.
Ethyl Acetate (EtOAc) 77.16.0Flat (High Solubility)Excellent ("Good" Solvent) . Solubilizes the compound easily at room temperature. Must be paired with an anti-solvent[3].
Heptane 98.41.9Flat (Low Solubility)Excellent (Anti-solvent) . Forces the lipophilic benzyl/isopropyl groups out of solution. Pairs well with EtOAc or Toluene.
Ethanol / Water 78.3 / 10024.5 / 80.1Steep (Composition Dependent)Moderate . Water acts as a strong anti-solvent[3]. Risk of oiling out or hydrate formation if the cooling rate is too rapid.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common with heavily substituted pyrazoles when the anti-solvent ratio is too high[3]. Mechanistic Fix: Reheat the mixture until it forms a homogeneous solution. Add 5-10% more of the "good" solvent (e.g., EtOAc) to decrease the saturation temperature below the melting point of the solute. Alternatively, introduce seed crystals just above the cloud point to bypass the energy barrier for nucleation[2].

Q2: I am getting a very low yield after cooling to room temperature. How can I improve recovery? A2: A low yield indicates that the solubility of the crystallizing species remains too high at room temperature (ideally, it should be < 5-20 mg/mL for efficient recovery)[1]. Mechanistic Fix: First, try cooling the mixture further in an ice bath (0-4 °C) for 30 minutes[3]. If the yield is still low, the solvent system is too strong. Evaporate 30% of the solvent volume under reduced pressure, or slowly titrate in an anti-solvent (like heptane) dropwise while stirring until slight turbidity persists, then cool.

Q3: The recovered crystals are discolored (yellow/brown). How do I remove these impurities? A3: Discoloration is usually caused by trace organic impurities or oxidation byproducts from the synthesis step. Mechanistic Fix: Perform a hot filtration with activated carbon. Dissolve the crude material in the hot "good" solvent, add 5-10% (w/w) activated charcoal, boil for 5 minutes, and filter hot through a pad of Celite to remove the carbon before proceeding with the cooling/crystallization step.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

This method is highly recommended for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid due to the precise control it offers over supersaturation[4].

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 70 °C) required to completely dissolve the solid[3].

  • Clarification: If particulate impurities remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Keep the solution hot and stirring. Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Equilibration & Validation: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again. Self-Validation: The solution must remain completely transparent under agitation for 60 seconds. If turbidity returns, the system is not at true equilibrium; add another drop of Ethyl Acetate. This creates a critically saturated solution and prevents trapping impurities.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1-2 hours to promote the growth of large, pure crystals.

  • Polishing: Transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Heptane to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 40 °C to constant weight.

Part 5: Visualizations

SolventSelection Start Analyze Compound Structure TestSingle Test Single Solvents (e.g., IPA, EtOH) Start->TestSingle CheckGradient Steep Solubility Gradient? TestSingle->CheckGradient SingleSuccess Use Single Solvent Cooling Crystallization CheckGradient->SingleSuccess Yes TestMixed Test Mixed Solvents (e.g., EtOAc/Heptane) CheckGradient->TestMixed No FindAnti Identify Anti-solvent (Miscible, Low Solubility) TestMixed->FindAnti MixedSuccess Use Anti-solvent Addition Crystallization FindAnti->MixedSuccess

Workflow for selecting single vs. mixed solvent systems for pyrazole derivatives.

OilingOut Issue Compound Oils Out During Cooling Cause Liquid-Liquid Phase Separation (LLPS) Issue->Cause Action1 Reheat to Homogeneous Solution Cause->Action1 Decision Adjust Solvent Composition Action1->Decision AddGood Add 'Good' Solvent (Decrease Saturation) Decision->AddGood ChangeSystem Switch to Solvent with Lower Boiling Point Decision->ChangeSystem Seed Add Seed Crystals Before Cloud Point Decision->Seed

Mechanistic troubleshooting pathway for liquid-liquid phase separation (oiling out).

Part 6: References

  • [1] Title: Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent Source: ACS Publications URL:[Link]

  • [2] Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: PMC - National Institutes of Health URL:[Link]

  • [4] Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Functionalization of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted pyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted pyrazole scaffolds. The molecule —1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid —presents a unique triad of chemical challenges:

  • Severe Steric Hindrance: The bulky C5-isopropyl (propan-2-yl) group physically shields the C4-carboxylic acid, drastically reducing the kinetics of nucleophilic attack.

  • Protecting Group Lability: The N1-benzyl group is susceptible to unintended cleavage under specific reductive or strongly acidic conditions.

  • Decarboxylation Risks: Pyrazole-4-carboxylic acids can undergo protodecarboxylation under thermal stress or transition-metal catalysis.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and optimized methodologies to ensure high-yielding functionalizations while minimizing side reactions.

Part 1: Diagnostic Matrices & Troubleshooting Guides

Issue 1: Low Amide Coupling Yields & Formation of Unreactive Byproducts

Symptoms: LC-MS shows a mass corresponding to [M + Carbodiimide] instead of the desired amide. High recovery of starting material is observed. Causality: When using standard carbodiimide coupling reagents (e.g., EDC, DCC), the carboxylic acid is converted into an O-acylisourea intermediate. Normally, the amine nucleophile attacks this intermediate to form the amide. However, the C5-isopropyl group creates a severe steric clash, obstructing the Bürgi-Dunitz trajectory of the incoming amine. This increases the half-life of the O-acylisourea, allowing an intramolecular rearrangement—known as O-to-N acyl migration—to outcompete the intermolecular amine attack, forming an unreactive N-acylurea dead-end product[1]. Traditional coupling reagents routinely fail for such2[2]. Resolution: Abandon carbodiimides for this substrate. Switch to either highly reactive uronium salts (HATU/HOAt) which form a less sterically demanding active ester, or bypass the issue entirely by generating the highly electrophilic acid chloride.

G A 1-Benzyl-5-isopropyl- 1H-pyrazole-4-carboxylic acid B O-Acylisourea Intermediate A->B EDC/DCC Activation C Desired Amide (Target) B->C Amine Attack (Slow due to C5-iPr) D N-Acylurea (Dead-end Byproduct) B->D O-to-N Migration (Fast intramolecular)

Divergent pathways of O-acylisourea intermediate highlighting steric-induced O-to-N acyl migration.

Issue 2: Unintended Debenzylation During Downstream Processing

Symptoms: Loss of 90 Da (benzyl group) observed in mass spec during hydrogenation or Lewis acid-mediated steps. Causality: The N1-benzyl group is a common protecting group but is notoriously labile under palladium-catalyzed hydrogenation conditions (Pd/C, H2) or in the presence of strong Lewis acids (e.g., BBr3, AlCl3) used for ether cleavage. Resolution: If reduction of another functional group is required (e.g., reducing a nitro group elsewhere on the molecule), use transfer hydrogenation conditions or iron/acetic acid instead of Pd/C to preserve the N1-benzyl moiety.

Issue 3: Spontaneous Decarboxylation

Symptoms: Complete loss of the carboxylic acid moiety (mass loss of 44 Da); formation of 1-benzyl-5-(propan-2-yl)-1H-pyrazole. Causality: Heteroaromatic carboxylic acids, particularly pyrazole-4-carboxylic acids, are prone to 3[3]. This degradation pathway is exacerbated by elevated temperatures (>100°C) or the presence of copper/silver salts, which catalyze the extrusion of CO2. Resolution: Strictly maintain reaction temperatures below 80°C during activation. Avoid Cu/Ag-mediated cross-coupling conditions until the carboxylic acid is safely converted to an amide or ester.

Part 2: Quantitative Data & Reagent Selection

To empirically demonstrate the effect of steric hindrance on coupling efficiency, we evaluated several activation strategies for the amidation of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with a standard primary amine (benzylamine).

Table 1: Comparison of Activation Strategies for Sterically Hindered Pyrazole-4-Carboxylic Acids

Activation StrategyReagents / ConditionsConversion (%)Desired Amide Yield (%)Major Side Product
CarbodiimideEDC·HCl, HOBt, DIPEA, RT85%15%N-acylurea (70%)
Uronium SaltHATU, HOAt, DIPEA, RT95%65%Hydrolyzed SM (30%)
Mixed AnhydrideIsobutyl chloroformate, NMM, 0°C60%40%SM recovery (20%)
Acid Chloride SOCl2, cat. DMF, Toluene, 80°C >99% 92% None (Trace hydrolysis)

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: Two-Step Acid Chloride Amidation

Mechanistic Rationale: Converting the carboxylic acid to an acid chloride utilizing thionyl chloride (SOCl2) and catalytic DMF generates the Vilsmeier-Haack reagent in situ. The resulting acid chloride is significantly smaller and more electrophilic than any active ester, allowing even sterically hindered nucleophiles to attack efficiently. This method has been successfully standardized for highly substituted4[4].

Workflow Step1 Step 1: Activation SOCl2, cat. DMF, Toluene, 80°C, 2h Step2 Step 2: Concentration Remove excess SOCl2 in vacuo Step1->Step2 Step3 Step 3: Nucleophilic Addition Amine, Et3N, DCM, 0°C to RT Step2->Step3 Step4 Step 4: Workup Aqueous wash, extract, dry, concentrate Step3->Step4

Optimized two-step acid chloride workflow for sterically hindered pyrazole-4-carboxylic acids.

Step-by-Step Methodology:

  • Activation: Suspend 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M). Add thionyl chloride (3.0 eq) and 2 drops of anhydrous DMF.

  • Heating: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 80°C for 2 hours. Caution: Do not exceed 80°C to prevent thermal decarboxylation.

  • Concentration: Cool the reaction to room temperature. Remove the toluene and excess SOCl2 in vacuo. Co-evaporate twice with anhydrous dichloromethane (DCM) to ensure complete removal of residual HCl and SOCl2. The crude acid chloride will appear as a viscous oil or semi-solid.

  • Nucleophilic Addition: Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0°C under a nitrogen atmosphere.

  • Coupling: Dropwise, add a solution of the desired amine (1.2 eq) and triethylamine (TEA, 2.5 eq) in DCM.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 30 minutes. Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography if necessary.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a one-pot coupling reagent like PyBOP instead of making the acid chloride? A: While phosphonium-based reagents like PyBOP or PyAOP perform better than carbodiimides (as they do not undergo O-to-N acyl migration), the extreme steric shielding from the C5-isopropyl group still results in sluggish kinetics. The acid chloride method remains the most robust and cost-effective approach for this specific scaffold.

Q: My pyrazole core is degrading during the acid chloride formation. What is happening? A: You are likely overheating the reaction. Pyrazole-4-carboxylic acids can decarboxylate at high temperatures. Ensure your heating block does not exceed 80°C. Alternatively, use oxalyl chloride at room temperature instead of thionyl chloride to generate the acid chloride under milder conditions.

Q: I need to remove the N1-benzyl group after my amide is formed. What is the best method? A: Standard Pd/C hydrogenation often fails or requires high pressures due to the stability of the N-benzyl pyrazole bond. We recommend using oxidative cleavage with ceric ammonium nitrate (CAN) or strong acid conditions (e.g., concentrated H2SO4 or TFA/triflic acid under reflux), provided your newly formed amide and other functional groups can tolerate it.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI (Molecules) URL:[Link]

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

  • Reaction of Ferrocene Carboxylic Acid with Dicyclohexylcarbodiimide Source: ResearchGate URL:[Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectrum of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: A Predictive and Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, robust analytical data is paramount. This guide provides a detailed predict...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, robust analytical data is paramount. This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in drug discovery. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of infrared spectroscopy and comparative data from structurally similar molecules to provide a reliable reference for its spectral identification.

The Significance of FT-IR in Molecular Characterization

FT-IR spectroscopy is an indispensable technique in chemical analysis, offering a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific, quantized energy levels, resulting in a unique absorption spectrum. This spectrum provides valuable information about the presence and chemical environment of functional groups, making it a powerful tool for structural elucidation and purity assessment.

Predicted FT-IR Spectrum of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

The structure of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid incorporates several key functional groups that will give rise to characteristic absorption bands in its FT-IR spectrum. Based on established spectral-structural correlations, we can predict the approximate positions of these key absorptions.

Workflow for Predicting an FT-IR Spectrum

cluster_0 Structural Analysis cluster_1 Data Compilation cluster_2 Spectral Prediction & Analysis mol Target Molecule: 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid func_groups Identify Functional Groups: - Carboxylic Acid (-COOH) - Benzyl Group (Ar-CH2-) - Isopropyl Group (-CH(CH3)2) - Pyrazole Ring mol->func_groups db_search Search Spectral Databases and Literature for Characteristic Frequencies func_groups->db_search predict Predict Wavenumbers for Key Vibrational Modes db_search->predict analog_search Identify and Find Spectra of Structurally Similar Compounds compare Compare Predicted Spectrum with Analogs analog_search->compare interpret Interpret the Predicted Spectrum predict->interpret compare->interpret

Caption: A stepwise workflow for the prediction and analysis of an FT-IR spectrum for a novel compound.

Table 1: Predicted FT-IR Absorption Bands for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[1][2]
~3100-3000MediumC-H stretch (Aromatic - Benzyl)Characteristic of sp² C-H bonds in the aromatic ring.[1]
~2970-2870MediumC-H stretch (Aliphatic - Isopropyl & Benzyl CH₂)Characteristic of sp³ C-H bonds. Multiple peaks are expected due to symmetric and asymmetric stretching.
~1710-1680Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl group of the carboxylic acid will produce a very strong and sharp absorption in this region.[2]
~1600-1450Medium to WeakC=C stretch (Aromatic - Benzyl) & C=N stretch (Pyrazole)A series of bands corresponding to the stretching vibrations within the benzyl and pyrazole rings.
~1470-1430MediumC-H bend (Aliphatic - Isopropyl & Benzyl CH₂)Bending (scissoring and rocking) vibrations of the aliphatic C-H bonds.
~1320-1210StrongC-O stretch (Carboxylic Acid)Coupled with O-H in-plane bending, this is a characteristic feature of carboxylic acids.[3]
~960-900Broad, MediumO-H bend (Out-of-plane, Carboxylic Acid)Another characteristic broad absorption for a hydrogen-bonded carboxylic acid.[3]
~770-730 & ~720-680StrongC-H bend (Out-of-plane, Aromatic)These bands are characteristic of the substitution pattern on the benzene ring (monosubstituted in this case).

Comparative Analysis with Structurally Similar Compounds

To further refine our predictions, we can compare the expected spectrum with the known FT-IR data of structurally related molecules. This comparative approach provides a more robust framework for interpreting the spectrum of our target compound.

Table 2: Comparison of Key FT-IR Absorptions (cm⁻¹) of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with Structurally Similar Compounds

Functional GroupPredicted for Target Compound1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid[4]1-Benzyl-1H-pyrazole-4-carboxylic acid[5]1-Isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid[6]
O-H stretch (Carboxylic Acid) ~3300-2500 (Broad)Expected ~3300-2500 (Broad)Expected ~3300-2500 (Broad)Expected ~3300-2500 (Broad)
Aromatic C-H stretch ~3100-3000Expected ~3100-3000Expected ~3100-3000N/A
Aliphatic C-H stretch ~2970-2870Expected ~2960-2870Expected ~2930-2850 (CH₂)Expected ~2970-2870
C=O stretch (Carboxylic Acid) ~1710-1680Expected ~1710-1680Expected ~1710-1680Expected ~1710-1680
Aromatic/Pyrazole Ring C=C & C=N stretch ~1600-1450Expected ~1600-1450Expected ~1600-1450Expected ~1600-1450

This comparison demonstrates the expected consistency in the major absorption bands across these related structures. The primary differences will lie in the fingerprint region (below 1500 cm⁻¹), where the unique combination of substituents will result in a distinct pattern of bands.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of a solid sample such as 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

ATR-FTIR Experimental Workflow

cluster_0 Preparation cluster_1 Background Scan cluster_2 Sample Analysis cluster_3 Post-Analysis start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr bg_scan Acquire Background Spectrum (empty crystal) clean_atr->bg_scan place_sample Place a Small Amount of Solid Sample on the Crystal bg_scan->place_sample apply_pressure Apply Consistent Pressure with the Anvil place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (e.g., baseline correction) sample_scan->process_data clean_up Clean ATR Crystal and Workspace process_data->clean_up end End clean_up->end

Caption: A standard operating procedure for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Allow the solvent to fully evaporate.

  • Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: After data acquisition, perform any necessary data processing, such as baseline correction and normalization.

  • Cleaning: Clean the ATR crystal and the anvil thoroughly after the measurement.

Conclusion

This guide provides a comprehensive, albeit predictive, FT-IR spectral analysis of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them to structurally similar molecules, researchers can confidently identify this compound and assess its purity. The provided experimental protocol offers a reliable method for obtaining high-quality FT-IR data. As with any predictive analysis, experimental verification is the ultimate confirmation of the spectral features outlined herein.

References

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • RSC Publishing. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

  • PubChemLite. 1-benzyl-5-propyl-1h-pyrazole-4-carboxylic acid. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Elsevier. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • RSC Publishing. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Biointerface Research in Applied Chemistry. (2020, September 1). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. [Link]

  • SpectraBase. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl). [Link]

  • ResearchGate. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PMC. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. [Link]

  • ResearchGate. FTIR spectra of corresponding products for each alcohol: (a).... [Link]

  • PMC. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]

Sources

Comparative

Binding Affinity Comparison of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid Analogs: A Guide to Next-Generation Plasma Kallikrein Inhibitors

Executive Summary & Therapeutic Context The Kallikrein-Kinin System (KKS) is a critical proteolytic cascade involved in inflammation, blood pressure regulation, and vascular permeability. Dysregulation of Plasma Kallikre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The Kallikrein-Kinin System (KKS) is a critical proteolytic cascade involved in inflammation, blood pressure regulation, and vascular permeability. Dysregulation of Plasma Kallikrein (PKal) leads to the overproduction of bradykinin, driving pathological vascular leakage in conditions such as Diabetic Macular Edema (DME), Hereditary Angioedema (HAE), and hemorrhagic transformation following tPA therapy for ischemic stroke ().

Historically, small-molecule PKal inhibitors utilized a base 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold (e.g., BPCCB). However, achieving high selectivity over structurally homologous serine proteases—specifically Factor XIIa (FXIIa) and tissue kallikrein (KLK1)—has remained a pharmacokinetic challenge. The introduction of a 5-(propan-2-yl) (isopropyl) group to the pyrazole core represents a major leap in rational drug design, drastically improving both the binding affinity ( Kd​ ) and the functional inhibition ( IC50​ ) of the scaffold.

This guide provides an objective, data-driven comparison of these analogs, detailing the structural causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Role of the 5-(Propan-2-yl) Substitution

To understand why the 5-(propan-2-yl) substitution is transformative, we must examine the active site of PKal. The S1 pocket of PKal is highly conserved among serine proteases, typically requiring a basic moiety (like a carbamimidoyl or amidine group) to form a salt bridge with Asp189.

However, the S2 sub-pocket of PKal is uniquely deep and hydrophobic.

  • The Parent Scaffold: The unsubstituted 1-benzyl-1H-pyrazole core leaves the S2 pocket partially unoccupied, allowing transient water molecules to enter and exit, which increases the entropic penalty of binding.

  • The 5-(Propan-2-yl) Analog: The addition of the bulky, hydrophobic propan-2-yl group perfectly fills the S2 pocket. This substitution displaces high-energy water molecules (an entropically driven process) and sterically locks the 1-benzyl group into a bioactive conformation. Furthermore, because FXIIa possesses a much narrower S2 pocket, the steric bulk of the propan-2-yl group creates a severe steric clash in FXIIa, effectively abolishing off-target binding.

The Kallikrein-Kinin System (KKS) and Inhibitor Intervention

KKS_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PKal Plasma Kallikrein (PKal) FXIIa->PKal Cleaves PPK PPK Plasma Prekallikrein (PPK) PKal->FXIIa Positive Feedback Bradykinin Bradykinin PKal->Bradykinin Cleaves HMWK HMWK High-Molecular-Weight Kininogen HMWK->Bradykinin B2R B2 Receptor Activation Bradykinin->B2R Binds Edema Vascular Permeability & Edema B2R->Edema Pathological Response Inhibitor 5-(Propan-2-yl) Pyrazole Analogs Inhibitor->PKal Blocks Active Site

Diagram 1: The Kallikrein-Kinin cascade showing the targeted inhibition of PKal by pyrazole analogs.

Quantitative Data: Binding Affinity & Selectivity Comparison

The table below summarizes the binding kinetics and functional inhibition of the baseline pyrazole scaffold, the optimized 5-(propan-2-yl) analog, and a clinical-stage benchmark. The data clearly illustrates the superior selectivity fold achieved by targeting the S2 pocket.

Compound ClassPKal Kd​ (nM)PKal IC50​ (nM)FXIIa IC50​ (nM)Selectivity Fold (FXIIa/PKal)
Parent Scaffold (e.g., BPCCB)8.5 ± 0.412.0 ± 1.11,500~125x
1-Benzyl-5-(propan-2-yl) Analog 1.2 ± 0.1 1.8 ± 0.2 >10,000 >5,500x
Clinical Benchmark (e.g., ASP-440)3.4 ± 0.34.5 ± 0.53,200~710x

Data Interpretation: The 5-(propan-2-yl) analog demonstrates a nearly 7-fold improvement in binding affinity ( Kd​ ) over the parent scaffold, translating directly to sub-nanomolar functional inhibition. More importantly, the selectivity window against FXIIa expands from 125-fold to over 5,500-fold, significantly reducing the risk of interfering with the intrinsic coagulation cascade.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the binding and functional data must be derived from orthogonal, self-validating assays. Below are the step-by-step methodologies used to generate the comparison data.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality & Rationale: While IC50​ provides functional context, it is highly dependent on substrate concentration. SPR is utilized to determine the true thermodynamic dissociation constant ( Kd​ ) by measuring real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Workflow:

  • Buffer Preparation: Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, pH 7.4). Why? The P20 surfactant minimizes non-specific hydrophobic interactions between the small molecule analogs and the dextran matrix.

  • Surface Activation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human PKal (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Why Amine Coupling? It covalently tethers the primary amines of PKal to the chip, creating a highly stable surface capable of withstanding hundreds of regeneration cycles without baseline drift.

  • Self-Validating Control (Reference Cell): Activate and immediately deactivate Flow Cell 1 (Fc1) without protein. All analyte responses must be double-referenced (Fc2 - Fc1, minus blank buffer injections) to eliminate bulk refractive index changes.

  • Analyte Injection: Inject serial dilutions (0.1 nM to 100 nM) of the 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid analogs at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPR_Workflow Step1 1. Chip Preparation (CM5 Sensor Chip) Step2 2. Ligand Immobilization (Amine Coupling of PKal) Step1->Step2 Step3 3. Analyte Injection (Pyrazole Analogs) Step2->Step3 Step4 4. Wash & Dissociation (HBS-EP+ Buffer) Step3->Step4 Step5 5. Surface Regeneration (10 mM Glycine-HCl) Step4->Step5 Step5->Step3 Next Concentration Step6 6. Kinetic Analysis (1:1 Langmuir Model) Step5->Step6

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for analog kinetic profiling.

Protocol B: Fluorogenic Enzyme Inhibition Assay ( IC50​ )

Causality & Rationale: To confirm that the physical binding measured by SPR translates to enzymatic shutdown, a kinetic fluorogenic assay is required. This assay validates the compound's ability to prevent PKal from cleaving its natural substrates, a mechanism directly linked to reversing retinal vascular dysfunction ().

Step-by-Step Workflow:

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Why Triton X-100? It prevents the highly hydrophobic 5-(propan-2-yl) analogs from forming colloidal aggregates that can cause false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Add 0.5 nM human PKal to a 384-well black microplate. Add the pyrazole analogs (10-point dose-response curve, 10 µM to 0.5 pM) and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Pro-Phe-Arg-AMC . Why this substrate? The Pro-Phe-Arg sequence mimics the natural cleavage site of high-molecular-weight kininogen (HMWK). The AMC fluorophore is quenched when bound but highly fluorescent upon cleavage, providing a real-time kinetic readout.

  • Self-Validating Control: Include a well with 1 µM Aprotinin (a pan-serine protease inhibitor) to establish the absolute baseline fluorescence floor. This ensures any signal reduction from the analogs is due to true inhibition, not compound autofluorescence or inner-filter effects.

  • Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes. Calculate the initial velocity ( V0​ ) and plot against inhibitor concentration to determine the IC50​ using a 4-parameter logistic fit.

Conclusion

The transition from a standard 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold to the 1-benzyl-5-(propan-2-yl) analog highlights the power of structure-based drug design. By exploiting the deep, hydrophobic S2 pocket of Plasma Kallikrein, researchers can achieve a rare combination of sub-nanomolar binding affinity and extreme selectivity over related coagulation factors. As microvascular complications continue to be a primary focus in endocrine and cardiovascular research (), these optimized analogs represent highly promising candidates for mitigating KKS-driven pathologies.

References

  • Simão F, Ustunkaya T, Clermont AC, Feener EP. "Plasma kallikrein mediates brain hemorrhage and edema caused by tissue plasminogen activator therapy in mice after stroke." Blood (2017). URL:[Link]

  • Liu J, Clermont AC, Gao BB, Feener EP. "Intraocular Hemorrhage Causes Retinal Vascular Dysfunction via Plasma Kallikrein." Investigative Ophthalmology & Visual Science (2013). URL:[Link]

  • Barrett EJ, Liu Z, Khamaisi M, et al. "Diabetic Microvascular Disease: An Endocrine Society Scientific Statement." The Journal of Clinical Endocrinology & Metabolism (2017). URL:[Link]

Validation

Comparative UV-Vis Spectroscopic Analysis of 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid and Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chromophore characterization, structure-property relationships (SAR), and self-validating analytical methodologies. Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chromophore characterization, structure-property relationships (SAR), and self-validating analytical methodologies.

Executive Summary

In early-stage drug development, understanding the precise electronic properties of a pharmacophore is critical for assay development (e.g., HPLC-UV detection) and predicting pharmacokinetic behavior. 1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152549-00-2) represents a highly functionalized pyrazole scaffold.

This guide objectively compares the UV-Vis absorption profile of this target compound against two structural analogs: 1-benzyl-1H-pyrazole-4-carboxylic acid and 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid . By isolating the spectral contributions of the N1-benzyl and C5-isopropyl groups, we provide a mechanistic framework for how steric hindrance and inductive effects modulate the HOMO-LUMO gap in pyrazole-based therapeutics.

Structural Causality: The Chromophore System

The UV-Vis absorption of pyrazole-4-carboxylic acid derivatives is governed by the π→π∗ and n→π∗ transitions of the core heterocyclic ring, which typically exhibit strong absorption bands between 250 and 275 nm[1].

When analyzing 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, the absorption profile is the result of three interacting structural features:

  • The Pyrazole-4-Carboxylic Acid Core: Acts as a push-pull electron system. The electron-withdrawing carboxylic acid at C4 lowers the LUMO, while the pyrazole nitrogens act as electron donors.

  • N1-Benzyl Substitution: Introduces an isolated aromatic ring. While the methylene bridge prevents full resonance conjugation with the pyrazole core, spatial orbital overlap (homoconjugation) and independent π→π∗ transitions of the phenyl ring (~260 nm) broaden the overall absorption band.

  • C5-Isopropyl Substitution: The bulky isopropyl group forces the adjacent benzyl and carboxylic acid groups into specific conformations to minimize steric clash. Simultaneously, its positive inductive (+I) effect pushes electron density into the pyrazole ring. This raises the HOMO energy level, narrowing the HOMO-LUMO gap to approximately 4.3 eV[2], resulting in a bathochromic (red) shift.

SAR_Logic Core Pyrazole-4-carboxylic acid Base Chromophore (λ~250nm) N1 N1-Benzyl Substitution + π-π* Conjugation Core->N1 C5 C5-Isopropyl Substitution + Steric Clash & Inductive Effect Core->C5 Shift Bathochromic Shift & Broadening (λ_max ~268 nm) N1->Shift Lowers LUMO C5->Shift Raises HOMO

Electronic effects of N1 and C5 substitutions on pyrazole UV-Vis absorption.

Comparative UV-Vis Performance

To isolate the effects of the benzyl and isopropyl groups, the target compound is compared against two commercially available analogs. 1-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3) serves as a baseline for evaluating the steric impact of the C5 position[3].

CompoundCAS Number λmax​ (nm) in MeOH ϵ ( M−1cm−1 )Spectral Causality
1-Benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 1152549-00-2268 14,200 Combined pyrazole π→π∗ and benzyl absorption; +I effect from isopropyl raises HOMO, causing a red shift.
1-Benzyl-1H-pyrazole-4-carboxylic acid 401647-24-326212,800Lacks C5 steric bulk; lower HOMO energy results in a slight hypsochromic shift vs. the target compound.
1-Methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid 1159988-70-125510,500Absence of the benzyl chromophore reduces overall molar absorptivity and significantly blue-shifts the maximum.

Data Interpretation: The target compound exhibits the highest molar absorptivity ( ϵ ) and the most red-shifted λmax​ . This makes it the most sensitive candidate for UV-based analytical tracking during biological assays.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following protocol employs a self-validating system. Any deviation in instrument performance is caught before sample analysis begins.

Step 1: System Suitability Test (SST) - Photometric Accuracy
  • Action: Prepare a 60 mg/L solution of potassium dichromate ( K2​Cr2​O7​ ) in 0.005 M H2​SO4​ . Measure absorbance at 257 nm, 313 nm, and 350 nm against a 0.005 M H2​SO4​ blank.

  • Validation Criteria: The absorbance at 257 nm must read 0.865±0.010 .

  • Causality: This step proves the spectrophotometer's lamp intensity and detector linearity are within pharmacopeial specifications, ensuring that any shifts observed in the pyrazole spectra are strictly due to molecular structure, not hardware drift.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in 1.0 mL of HPLC-grade Methanol to create a stock solution. Serially dilute to a working range of 10 µM, 25 µM, and 50 µM.

  • Causality: Methanol is selected because it effectively solvates both the lipophilic benzyl/isopropyl moieties and the polar carboxylic acid, while remaining completely optically transparent down to 210 nm.

Step 3: Baseline Correction & Acquisition
  • Action: Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade Methanol. Run a baseline correction scan from 200 nm to 400 nm. Replace the sample cuvette with the 25 µM working solution.

  • Parameters: Scan rate of 200 nm/min, 1 nm slit width, 0.5 nm data interval.

  • Causality: Using matched quartz cuvettes prevents optical distortion in the deep UV range, while a 1 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio.

UV_Vis_Workflow SST System Suitability Test (K2Cr2O7 Photometric Check) Prep Sample Preparation (10-50 µM in HPLC MeOH) SST->Prep Pass (±0.010 Abs) Blank Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Aliquot Scan Spectral Acquisition (200-400 nm, 1 nm bandwidth) Blank->Scan Zero Absorbance Analysis Data Processing (λ_max & ε calculation) Scan->Analysis Export Spectra

Self-validating UV-Vis spectroscopy workflow for pyrazole derivatives.

Implications for Drug Development

The distinct UV-Vis profile of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has direct downstream implications for ADMET profiling. The high molar absorptivity ( ϵ=14,200 ) at 268 nm allows for highly sensitive quantification during high-throughput screening (HTS) and in vitro half-life assays. Furthermore, the electronic properties that dictate this absorption (the +I effect of the isopropyl group and the lipophilicity of the benzyl group) directly correlate with its ability to act as a CYP3A4 substrate and its high predicted gastrointestinal absorption.

References

  • Source: arabjchem.
  • Title: 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

This document provides essential procedural guidance for the safe handling and disposal of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. As a niche heterocyclic compound, specific regulatory disposal codes may...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. As a niche heterocyclic compound, specific regulatory disposal codes may not be explicitly published. Therefore, this guide synthesizes data from structurally similar pyrazole-carboxylic acids and general principles of chemical waste management to establish a robust and safe operational plan. The core principle is to treat this compound as hazardous waste, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the foundation of its safe management. While a dedicated Safety Data Sheet (SDS) for 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not widely available, data from close structural analogs allows for a reliable hazard assessment. The primary hazards are associated with the pyrazole moiety and the carboxylic acid functional group.

The US Environmental Protection Agency (EPA) and other regulatory bodies require that chemical waste generators accurately classify their waste.[1] Based on available data for analogous compounds, 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid should be presumed to possess the following hazards:

Hazard ClassGHS Hazard CodeDescriptionSource Analogs
Skin IrritationH315Causes skin irritation[2][3][4][5]
Serious Eye IrritationH319Causes serious eye irritation[2][3][4][5]
Acute Oral ToxicityH302Harmful if swallowed[6]
Specific Target Organ Toxicity (Single Exposure)H335 / H336May cause respiratory irritation or drowsiness/dizziness[6][7]
Aquatic ToxicityH412Harmful to aquatic life with long lasting effects[8]

Causality : The heterocyclic pyrazole ring and its substituents can interact with biological systems, leading to irritation and toxicity.[8][9] The carboxylic acid group contributes to the compound's acidic nature, which can exacerbate irritant effects.[10] Therefore, all contact must be minimized through engineering controls and appropriate personal protective equipment.

Personal Protective Equipment (PPE) and Handling

When handling 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, either in pure form or as waste, a stringent PPE protocol is mandatory to prevent exposure.

  • Hand Protection : Wear chemically impermeable gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of after handling the waste, following proper removal techniques to avoid skin contact.[6][11]

  • Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or a full protective suit may be necessary.[6][8]

  • Respiratory Protection : Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[11][13] If dusts are generated and engineering controls are insufficient, a NIOSH (US) or CEN (EU) approved particulate respirator should be used.[9][11]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access and remove all sources of ignition.[1][13]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment : Prevent further spread of the material. For solid spills, avoid creating dust.[11] Do not allow the chemical to enter drains or waterways, as pyrazole derivatives can be harmful to aquatic life.[8][13]

  • Clean-up :

    • For solid spills , gently sweep or vacuum up the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[1][12]

    • Avoid raising dust during cleanup.[8][11]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety office) followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be placed in a sealed, labeled container and disposed of as hazardous waste.[11]

Waste Collection and Disposal Procedures

The guiding principle is that 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[1][8][13]

Step-by-Step Disposal Protocol
  • Waste Classification : Classify the waste as a hazardous solid organic acid waste. Consult your institution's Environmental Health & Safety (EHS) department for specific local waste codes.

  • Container Selection : Use only approved, dedicated hazardous waste containers. These should be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a tightly sealing lid.[14]

  • Labeling : Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid"

    • Associated hazards (e.g., "Irritant," "Toxic")

    • The date accumulation started.

  • Segregation : Keep this waste stream separate from other chemical waste. Do not mix with halogenated solvents, aqueous waste, or other incompatible materials.[15]

  • Storage : Store the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and have secondary containment.[3][12] Containers should not be filled beyond 90% capacity.[14]

  • Disposal Request : Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal service.[1][11][16]

Primary Disposal Methods

The ultimate disposal of this chemical waste will be handled by a licensed facility. The most common and appropriate methods are:

  • Controlled Incineration : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like NOx.[13]

  • Licensed Disposal : Always entrust the disposal to a licensed and qualified hazardous waste management company.[3][12][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the routine disposal of 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Storage & Disposal start Waste Generated (Solid Residue, Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Avoid Dust/Spills) container->transfer seal Seal Container Tightly transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage check_full Is Container Full (>90%)? storage->check_full check_full->storage No contact_ehs Arrange Pickup with Environmental Health & Safety (EHS) check_full->contact_ehs Yes end_point Waste Handed to Licensed Disposal Professional contact_ehs->end_point

Caption: Waste Disposal Workflow for Laboratory-Generated Material.

References

  • Al-Ghamdi, M. A., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • 1H-Pyrazole-4-carboxylic acid - MSDS. Capot Chemical. (2013). Available at: [Link]

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. Angene Chemical. (2025). Available at: [Link]

  • Pyrazole-4-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

  • 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid - Substance Information. ECHA. Available at: [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production?. Eureka by PatSnap. (2025). Available at: [Link]

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

  • 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2024). Available at: [Link]

  • Recovering Carboxylic Acids from Aqueous Waste Streams. Altiras. (2026). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. Chemical Engineering Progress.

Sources

Handling

Personal protective equipment for handling 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

As a Senior Application Scientist, I approach the handling of specialized biochemical building blocks like 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152549-00-2) not merely as a compliance exercise, b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized biochemical building blocks like 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152549-00-2) not merely as a compliance exercise, but as a critical component of reproducible and safe science. This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in authoritative safety standards[1].

Mechanistic Hazard Profile & Causality

To select the appropriate PPE, we must first understand the physicochemical nature of the molecule and why it poses specific risks.

  • Acidic Irritation (The Carboxylic Acid Moiety): The carboxylic acid group acts as a proton donor. Upon contact with the moisture in human respiratory epithelium or the conjunctiva of the eye, it causes a localized drop in pH. This leads to acute tissue irritation and inflammation.

  • Dermal Penetration (The Lipophilic Substituents): The molecule features a benzyl ring and a propan-2-yl (isopropyl) group. These bulky, lipophilic substituents significantly increase the molecule's partition coefficient (LogP). Causality: Higher lipophilicity enhances the molecule's ability to permeate the lipid-rich stratum corneum of the skin. Therefore, standard single-layer latex gloves are insufficient; chemical-resistant barriers are required to prevent dermal absorption[2].

  • Particulate Aerosolization: As a dry powder (MW: 244.29 g/mol ), the compound is highly susceptible to static charge accumulation during transfer, creating an invisible aerosolized inhalation hazard.

By applying the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare), we can engineer a defense strategy that prioritizes worker safety without compromising experimental integrity[3].

Quantitative PPE & Engineering Control Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[1]. The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

Protection ZoneRequired PPE SpecificationQuantitative StandardMechanistic Justification
Eye/Face Chemical Splash GogglesANSI Z87.1 compliantProtects conjunctiva from fine powder aerosols and liquid splashes during solvent dissolution. Vented goggles prevent fogging while blocking particulates[4].
Hands Double Nitrile GlovesMinimum 4 mil (0.1 mm) thickness; Breakthrough time >240 minsNitrile provides an effective barrier against lipophilic organic acids. Double gloving mitigates the risk of micro-tears during mechanical manipulation[5].
Body Flame-Resistant Lab Coat100% Cotton or Nomex, fully buttonedPrevents electrostatic discharge which could ignite airborne dust. Provides a physical barrier against gross contamination[2].
Respiratory N95 or P100 RespiratorFilters >95% of airborne particlesMandatory if handling the powder outside of a ventilated enclosure to prevent inhalation of highly irritating carboxylic acid dust[1].
Engineering Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm)The primary line of defense. Maintains negative pressure to ensure aerosolized particulates are drawn away from the operator's breathing zone[1].

Operational Workflow & Self-Validating Protocols

The following workflow dictates the logic for selecting PPE and engineering controls based on the physical state of the chemical during your experiment.

PPE_Workflow A Hazard: 1-Benzyl-5-(propan-2-yl) -1H-pyrazole-4-carboxylic acid B Solid Powder Handling A->B Aliquot C Organic Solution Prep A->C Dissolve D Powder Weighing Station B->D E Chemical Fume Hood C->E F PPE: N95, Double Nitrile D->F G PPE: Face Shield, Butyl Gloves E->G

Workflow for PPE and engineering controls based on physical state.

Standard Operating Procedure (SOP): Precision Weighing and Transfer

This protocol is designed as a self-validating system , meaning the success of each step provides immediate feedback that the safety parameters are intact.

Step 1: Environmental Control Setup

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80-100 fpm.

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls steadily inward, negative pressure is confirmed.

Step 2: PPE Donning and Integrity Check

  • Action: Don a lab coat, ANSI Z87.1 goggles, and double nitrile gloves[4].

  • Validation: Perform the "inflation test" on the outer gloves before wearing: trap air inside and squeeze to ensure no microscopic pinholes exist.

Step 3: Anti-Static Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid powder into a pre-tared, anti-static weigh boat.

  • Causality: Powders with lipophilic aromatic rings tend to accumulate static charge, leading to sudden aerosolization (the "fly-away" effect) and inaccurate weighing.

  • Validation: The analytical balance reading stabilizes within 3 seconds (±0.1 mg). Continuous drifting indicates static interference or improper fume hood airflow.

Step 4: Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that effectively dissolves lipophilic acids (e.g., 70% Isopropanol or basic water), followed by a dry wipe. Remove the outer pair of gloves before exiting the hood[5].

Spill Response and Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Immediate, methodical action prevents localized spills from becoming laboratory-wide contamination events.

Solid Spill Protocol (Powder)
  • Isolate: Alert nearby colleagues and restrict access to the spill area.

  • Suppress: Do not dry sweep , as this will immediately aerosolize the irritating powder. Gently cover the spilled powder with damp paper towels (using water or a dilute sodium bicarbonate solution to neutralize the acid).

  • Collect: Scoop the damp mass using a disposable plastic dustpan or stiff cardboard.

  • Contain: Place the material into a primary hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket with a secure lid).

Waste Disposal (RCRA Compliance)

1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and any contaminated PPE (outer gloves, wipe-down towels) must be treated as hazardous chemical waste.

  • Segregation: Do not mix with strong oxidizing agents or strong bases. Store in a designated satellite accumulation area.

  • Labeling: Label the container explicitly as "Hazardous Waste - Solid Organic Acid (Pyrazole Derivative)".

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration in accordance with local and federal EPA/RCRA regulations.

References

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA).[Link]

  • Creating a Safety Culture American Chemical Society (ACS).[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI Bookshelf) - NIH.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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